KKI-5 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZSRLCMFNWABJ-FBOHXFPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56F3N11O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of KKI-5 TFA: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
KKI-5 TFA is a synthetic, peptide-based competitive inhibitor of tissue kallikrein, a serine protease implicated in the progression of certain cancers, including breast cancer. By mimicking a cleavage site in kininogen, this compound effectively blocks the enzymatic activity of tissue kallikrein, thereby attenuating its downstream effects on cell invasion and signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory kinetics, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.
Introduction
Tissue kallikrein (TK) is a key enzyme in the kallikrein-kinin system and has been identified as a significant factor in the tumor microenvironment. Its proteolytic activity contributes to the degradation of the extracellular matrix (ECM) and the activation of signaling pathways that promote cancer cell invasion and metastasis. This compound, a specific inhibitor of tissue kallikrein, has emerged as a valuable tool for studying the pathological roles of this enzyme and as a potential therapeutic agent. This document outlines the core mechanism of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways.
This compound: A Competitive Inhibitor of Tissue Kallikrein
This compound is a synthetic peptide with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2. This sequence is homologous to the region of bovine kininogen that is cleaved by tissue kallikrein. The N-terminal acetylation and C-terminal amidation enhance the peptide's stability.
Mechanism of Inhibition
This compound acts as a competitive inhibitor by binding to the active site of tissue kallikrein, preventing the binding and cleavage of its natural substrates. The Phenylalanine and Arginine residues at the P2 and P1 positions of KKI-5 are critical for its high-affinity interaction with the S2 and S1 pockets of the enzyme's active site.
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs against porcine pancreatic kallikrein (a model for human tissue kallikrein) has been quantified. The data, adapted from the foundational study by Deshpande et al. (1992), is summarized below.
| Inhibitor Sequence | Ki (µM) |
| KKI-5 (Ac-P-F-R-S-V-Q-NH2) | 4.2 |
| Ac-F-R-S-V-Q-NH2 | 11 |
| Ac-P-F-R-S-V-NH2 | 8.5 |
| Ac-P-F-R-S-NH2 | 25 |
| Ac-P-F-R-NH2 | 50 |
Table 1: Inhibitory constants (Ki) of this compound and its truncated analogs for porcine pancreatic kallikrein. Data is representative of values reported in Deshpande MS, et al. J Med Chem. 1992;35(17):3094-102.
Signaling Pathways Modulated by this compound
Tissue kallikrein's role in cancer progression is partly mediated by its ability to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. By inhibiting tissue kallikrein, this compound indirectly prevents the activation of these downstream signaling cascades.
Tissue Kallikrein-PAR Signaling Axis
Tissue kallikrein can cleave the extracellular domain of PARs, unmasking a tethered ligand that initiates intracellular signaling. This can lead to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, promoting cell proliferation, migration, and invasion.
Experimental Protocols
Kallikrein Inhibition Assay
This protocol is a representative method for determining the inhibitory constant (Ki) of this compound.
Materials:
-
Porcine Pancreatic Kallikrein (PPK)
-
Chromogenic substrate (e.g., D-Val-Leu-Arg-p-nitroanilide)
-
This compound and its analogs
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and its analogs in the assay buffer.
-
In a 96-well plate, add varying concentrations of the inhibitor to the wells.
-
Add a fixed concentration of PPK to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Determine the Ki value by fitting the data to the appropriate competitive inhibition model using non-linear regression analysis.
Matrigel Invasion Assay
This assay assesses the effect of this compound on the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Cell culture medium (with and without serum)
-
Calcein AM or similar fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture breast cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane.
-
Stain the invading cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the number of invaded cells by fluorescence microscopy or a fluorescence plate reader.
Conclusion
This compound serves as a specific and potent inhibitor of tissue kallikrein, effectively blocking its proteolytic activity. This inhibition disrupts the downstream signaling pathways, particularly those mediated by PARs, which are crucial for cancer cell invasion and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and similar tissue kallikrein inhibitors. The continued exploration of this mechanism holds promise for the development of novel anti-cancer therapies.
KKI-5 TFA: A Technical Guide for Researchers in Tissue Kallikrein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KKI-5 TFA, a specific peptide-based inhibitor of tissue kallikrein (TK). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Core Concepts: Understanding this compound
This compound is a synthetic peptide designed to specifically inhibit the enzymatic activity of tissue kallikrein (KLK1), a serine protease that plays a crucial role in various physiological and pathological processes.[1] It is a peptide analog corresponding to amino acids 386-391 of bovine kininogen-1, which encompasses the kallikrein proteolytic site.[2] The trifluoroacetate (TFA) salt form enhances the stability and solubility of the peptide.
The primary structure of the parent peptide is Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2.[3] this compound's inhibitory action stems from its ability to competitively bind to the active site of tissue kallikrein, thereby preventing the cleavage of its natural substrate, low molecular weight kininogen (LMWK), and the subsequent release of the vasoactive peptide kallidin.
Quantitative Data Summary
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) | Reference |
| Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 | Tissue Kallikrein (β-PPK) | 101 µM | --INVALID-LINK--[3] |
Mechanism of Action: Inhibition of Tissue Kallikrein Signaling
Tissue kallikrein exerts its biological effects through multiple signaling pathways. Beyond the classical kinin-dependent pathway, TK can directly activate Protease-Activated Receptors (PARs), initiating a cascade of intracellular events. This compound, by inhibiting TK, effectively blocks these downstream signaling pathways.
Tissue Kallikrein-Mediated PAR Activation
Tissue kallikrein has been shown to activate PAR1 and PAR4, members of the G-protein coupled receptor (GPCR) family.[4][5] This activation is independent of kinin generation and triggers distinct downstream signaling cascades.
Downstream Signaling Pathways
Activation of PARs by tissue kallikrein leads to the engagement of heterotrimeric G proteins, primarily Gq/11 and G12/13.[5][6] These G proteins, in turn, activate distinct effector enzymes and signaling cascades, including the Phospholipase C (PLC) and RhoA pathways, ultimately leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.
The signaling cascades initiated by PAR activation converge on the MAPK/ERK pathway.[7][8] Tissue kallikrein has been shown to induce the phosphorylation and activation of p38 and p42/44 (ERK1/2) MAPKs.[7] This pathway is critical in mediating cellular responses such as proliferation, migration, and inflammation.
References
- 1. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 (PAR1) coupling to G(q/11) but not to G(i/o) or G(12/13) is mediated by discrete amino acids within the receptor second intracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ERK/MAPK pathway regulates the activity of the human tissue factor pathway inhibitor-2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KKI-5 TFA in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKI-5 TFA is a synthetic peptide derivative that has garnered attention in cancer research for its specific inhibitory action against tissue kallikrein.[1][2][3][4] Tissue kallikrein is a serine protease implicated in the progression of certain cancers, notably breast cancer, through its role in modulating the tumor microenvironment and promoting cell invasion.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data on its anti-cancer effects, detailed experimental protocols for assessing its activity, and a visualization of the signaling pathway it targets.
This compound is a peptide with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2.[3] Its molecular formula is C37H56F3N11O11 and it has a molecular weight of 887.9 g/mol .[2][5] The trifluoroacetate (TFA) salt form enhances its stability and solubility for research applications.
Mechanism of Action
This compound functions as a specific inhibitor of tissue kallikrein.[1][2][3][4] Tissue kallikrein is part of the kallikrein-related peptidase (KLK) family, which are secreted serine proteases. In the context of cancer, elevated levels of certain KLKs, including tissue kallikrein, can contribute to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.
The proposed mechanism through which tissue kallikrein promotes cancer cell invasion involves the activation of Protease-Activated Receptors (PARs). By cleaving the extracellular domain of PARs, tissue kallikrein exposes a tethered ligand that initiates intracellular signaling cascades. One of the key downstream pathways activated by PARs is the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK. Activation of these pathways can lead to the expression of genes involved in cell proliferation, survival, and invasion. By inhibiting tissue kallikrein, this compound is believed to block the initiation of this signaling cascade, thereby attenuating cancer cell invasion.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of tissue kallikrein in cancer and the inhibitory role of this compound.
Caption: Proposed signaling pathway of tissue kallikrein and the inhibitory action of this compound.
Quantitative Data
Direct quantitative data on the anti-cancer efficacy of this compound is limited in publicly available literature. However, studies on other synthetic tissue kallikrein inhibitors provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes data for the synthetic tissue kallikrein inhibitor FE999024 in breast cancer models. This data is presented as a proxy for the potential activity of this compound and should be interpreted with caution.
| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 0.05 µmol/L | Inhibition of invasion | Am J Pathol. 2001 Nov;159(5):1797-805 |
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 0.5 µmol/L | Inhibition of invasion | Am J Pathol. 2001 Nov;159(5):1797-805 |
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 5 µmol/L | 39% maximal inhibition of invasion | Am J Pathol. 2001 Nov;159(5):1797-805 |
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Ex Vivo Rat Lung Invasion | 5 µmol/L | 33% reduction in invasion into airspace | Am J Pathol. 2001 Nov;159(5):1797-805 |
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Ex Vivo Rat Lung Invasion | 5 µmol/L | 34% reduction in invading cells in lung interstitium | Am J Pathol. 2001 Nov;159(5):1797-805 |
Experimental Protocols
The following is a detailed protocol for a Matrigel invasion assay, a standard method to evaluate the effect of compounds like this compound on cancer cell invasiveness. This protocol is adapted from studies on similar tissue kallikrein inhibitors.
Matrigel Invasion Assay
Objective: To assess the in vitro invasive potential of cancer cells through a basement membrane matrix in the presence and absence of this compound.
Materials:
-
Boyden chambers with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Calcein AM or other suitable fluorescent dye for cell staining
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Fluorescence microscope
Methodology:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper compartment of each Boyden chamber insert.
-
Incubate the inserts for 4-6 hours at 37°C to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/ml.
-
-
Invasion Assay:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Remove the rehydration medium.
-
Add 500 µl of medium with 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chamber.
-
In the upper chamber, add 100 µl of the cell suspension (1 x 10^5 cells).
-
To the experimental wells, add this compound at various concentrations. Include a vehicle control (e.g., PBS or DMSO).
-
Incubate the chambers for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable dye (e.g., 0.5% crystal violet or a fluorescent dye like Calcein AM).
-
Wash the inserts with PBS to remove excess stain.
-
Count the number of invading cells in several random fields of view under a microscope. For fluorescently stained cells, quantify the fluorescence using a plate reader.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Experimental Workflow
The following diagram outlines the workflow for the Matrigel invasion assay.
Caption: Workflow for assessing cancer cell invasion using a Matrigel assay.
Conclusion
This compound represents a promising research tool for investigating the role of tissue kallikrein in cancer progression. Its specificity as an inhibitor allows for the targeted exploration of the tissue kallikrein-PAR-MAPK signaling axis in processes such as breast cancer cell invasion. While direct quantitative data for this compound remains to be broadly published, the available information on analogous inhibitors suggests that targeting tissue kallikrein is a viable strategy for attenuating cancer cell invasiveness. The provided experimental protocols and workflows offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in oncology.
References
KKI-5 TFA: A Novel Inhibitor of Breast Cancer Cell Invasion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Breast cancer metastasis remains a significant clinical challenge, driving the search for novel therapeutic agents that can effectively inhibit the invasive processes of cancer cells. KKI-5 TFA, a specific inhibitor of tissue kallikrein (KLK1), has emerged as a promising candidate in attenuating breast cancer cell invasion. This technical guide provides a comprehensive overview of the effects of this compound on breast cancer cell invasion, detailing the underlying mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and development of tissue kallikrein inhibitors as a potential anti-metastatic therapy.
Introduction
The progression of breast cancer to a metastatic disease is the primary cause of mortality. This complex process involves the local invasion of cancer cells through the extracellular matrix (ECM), intravasation into the circulatory system, and extravasation to form secondary tumors at distant sites. A key family of enzymes implicated in the degradation of the ECM are the matrix metalloproteinases (MMPs). The activity of MMPs is tightly regulated, and their dysregulation is a hallmark of cancer progression.
Tissue kallikrein (KLK1) is a serine protease that has been shown to be involved in various physiological and pathological processes, including cancer. In the context of breast cancer, elevated levels of tissue kallikrein have been associated with increased tumor growth and metastasis. KLK1 can contribute to the invasive phenotype by activating other proteases, such as MMPs, and by modulating signaling pathways that promote cell migration and invasion.[1]
This compound is a potent and specific inhibitor of tissue kallikrein.[2] By targeting KLK1, this compound represents a targeted therapeutic strategy to disrupt the proteolytic cascade that facilitates breast cancer cell invasion. This document summarizes the current understanding of this compound's anti-invasive properties and provides the necessary technical details for its further investigation.
Quantitative Data on the Inhibition of Breast Cancer Cell Invasion
Table 1: Inhibition of MDA-MB-231 Breast Cancer Cell Invasion by a Synthetic Tissue Kallikrein Inhibitor (FE999024) [3]
| Assay Type | Cell Line | Inhibitor Concentration | Percent Inhibition |
| Matrigel Invasion Assay | MDA-MB-231 | 0.05 µmol/L | Dose-dependent |
| 0.5 µmol/L | Dose-dependent | ||
| 5 µmol/L | 39% (maximum) | ||
| Ex Vivo Lung Invasion Assay | MDA-MB-231 | 5 µmol/L | 33% (lavage recovery) |
| 5 µmol/L | 34% (interstitial quantification) |
Proposed Mechanism of Action: The Tissue Kallikrein-PAR2-MMP Signaling Axis
Tissue kallikrein 1 (KLK1) is believed to promote breast cancer cell invasion through a signaling cascade that involves the activation of Protease-Activated Receptor 2 (PAR2) and the subsequent upregulation and activation of Matrix Metalloproteinases (MMPs). This compound, by inhibiting KLK1, is proposed to disrupt this pathway.
Experimental Protocols
Matrigel Invasion Assay
This in vitro assay is a standard method to assess the invasive potential of cancer cells.
Materials:
-
Boyden chambers (transwell inserts with 8.0 µm pore size polycarbonate membrane)
-
Matrigel basement membrane matrix
-
Breast cancer cells (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other inhibitors)
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.
-
Incubate at 37°C for 2-4 hours to allow for gelling.
-
-
Cell Seeding:
-
Harvest breast cancer cells and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the chambers at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields. The percentage of inhibition is calculated relative to the vehicle-treated control.
-
Western Blot Analysis
This technique can be used to assess the effect of this compound on the expression and activation of proteins in the signaling pathway, such as MMPs and phosphorylated forms of signaling molecules.
Procedure:
-
Cell Lysis:
-
Treat breast cancer cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., MMP-2, MMP-9, p-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Conclusion and Future Directions
The available evidence strongly suggests that inhibiting tissue kallikrein 1 with agents like this compound is a viable strategy for reducing breast cancer cell invasion. The data from studies on mechanistically similar inhibitors demonstrate a significant reduction in the invasive capacity of breast cancer cells in both in vitro and ex vivo models. The proposed mechanism of action, involving the disruption of the KLK1-PAR2-MMP signaling axis, provides a solid foundation for further investigation.
Future research should focus on:
-
Obtaining direct quantitative data on the efficacy of this compound in various breast cancer cell lines, including IC50 values for invasion inhibition.
-
Further elucidating the downstream signaling pathways affected by this compound to identify additional therapeutic targets and potential biomarkers of response.
-
Evaluating the in vivo anti-metastatic efficacy of this compound in preclinical models of breast cancer.
The development of specific and potent tissue kallikrein inhibitors like this compound holds significant promise for the development of novel anti-metastatic therapies for breast cancer. The information provided in this technical guide is intended to facilitate and encourage further research in this important area.
References
KKI-5 TFA Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: KKI-5 TFA (Trifluoroacetate) is a synthetic peptide that has garnered significant interest in the scientific community for its specific inhibitory action against tissue kallikrein. This enzyme is implicated in various physiological and pathological processes, including inflammation and cancer progression. Notably, this compound has demonstrated the ability to attenuate breast cancer cell invasion, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Structure and Sequence of this compound
This compound is a modified hexapeptide with a specific amino acid sequence designed to mimic the cleavage site of kininogen, the natural substrate of tissue kallikrein. This structural homology allows this compound to act as a competitive inhibitor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 |
| One-Letter Code | Ac-PFRSVQ-NH2 |
| Molecular Formula | C₃₇H₅₆F₃N₁₁O₁₁ |
| Molecular Weight | 887.9 g/mol |
| Modifications | N-terminal Acetylation, C-terminal Amidation |
The N-terminal acetylation and C-terminal amidation are crucial modifications that enhance the peptide's stability by protecting it from exopeptidases, thereby increasing its biological half-life.
Quantitative Data
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. The following is a generalized protocol:
-
Resin Selection and Preparation: A Rink amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin.
-
Deprotection: The Fmoc group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Activation and Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the deprotected resin to form the peptide bond.
-
Washing: The resin is thoroughly washed with DMF after each deprotection and coupling step to remove excess reagents and by-products.
-
-
N-terminal Acetylation: After the final amino acid (Proline) is coupled and the Fmoc group is removed, the N-terminus is acetylated using a solution of acetic anhydride and a base like DIEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol.
-
Purification and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The pure fractions are pooled and lyophilized to obtain the final this compound powder.
Tissue Kallikrein Inhibition Assay
The inhibitory activity of this compound against tissue kallikrein can be determined using a fluorogenic substrate-based assay.
-
Reagents and Materials:
-
Human tissue kallikrein enzyme.
-
Fluorogenic peptide substrate for tissue kallikrein (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC)).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
This compound peptide inhibitor.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
A solution of human tissue kallikrein is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) in the wells of a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction with no inhibitor.
-
The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway of this compound in Inhibiting Breast Cancer Cell Invasion
Tissue kallikrein contributes to breast cancer cell invasion through the activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[3][4][5] The inhibition of tissue kallikrein by this compound disrupts this signaling cascade.
Caption: this compound inhibits Tissue Kallikrein, blocking PAR2-mediated ERK1/2 signaling and subsequent cell invasion.
The binding of active tissue kallikrein to PAR2 on the surface of breast cancer cells initiates a signaling cascade. This involves the activation of G-proteins, which in turn can activate downstream effectors like phospholipase C (PLCβ) and c-Src. A key pathway implicated in tissue kallikrein-mediated invasion is the mitogen-activated protein kinase (MAPK) cascade, specifically the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] Activated ERK1/2 can then phosphorylate and activate various transcription factors and proteins, such as Elk-1 and Snail, and increase the expression and activity of matrix metalloproteinases (MMPs).[6][7] These downstream effectors play a crucial role in the degradation of the extracellular matrix, a critical step in cancer cell invasion. By inhibiting tissue kallikrein, this compound effectively blocks the initiation of this entire signaling pathway, thereby reducing the invasive potential of breast cancer cells.
References
- 1. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo assay of specific kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 is essential for factor VIIa and Xa-induced signaling, migration, and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Proteinase-Activated Receptor 2 Expression in Breast Cancer and Its Role in Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ERK1/2 and p38 Protein Kinases in Tumors: Biological Insights and Clinical Implications [imrpress.com]
- 7. MEK inhibition suppresses cell invasion and migration in ovarian cancers with activation of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
KKI-5 TFA: A Technical Guide to its Involvement in the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kallikrein-Kinin System (KKS) is a complex endogenous cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain. A key component of this system is tissue kallikrein (KLK1), a serine protease responsible for the cleavage of low-molecular-weight kininogen (LMWK) to produce the potent vasodilator and pro-inflammatory peptide, kallidin (Lys-bradykinin). Dysregulation of tissue kallikrein activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention. KKI-5 Trifluoroacetate (TFA) is a synthetic, peptide-based specific inhibitor of tissue kallikrein.[1][2][3] This technical guide provides a comprehensive overview of KKI-5 TFA's role within the KKS, detailing the system's signaling pathways, presenting available quantitative data, outlining relevant experimental protocols, and providing visual diagrams to elucidate key mechanisms and workflows.
The Kallikrein-Kinin System (KKS)
The KKS is a multifaceted system involving a cascade of proteins and peptides that are crucial for various physiological and pathological processes.[4] The system is broadly divided into the plasma KKS and the tissue KKS.
-
Plasma KKS: This system is initiated by the activation of Factor XII on negatively charged surfaces, leading to the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[5][6]
-
Tissue KKS: This system operates locally in various tissues. Tissue kallikrein (KLK1) cleaves low-molecular-weight kininogen (LMWK) to generate kallidin (Lys-bradykinin), which can be further converted to bradykinin.[7]
The biological effects of kinins (bradykinin and kallidin) are mediated through the activation of two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[8]
-
B2 Receptor: Constitutively expressed on various cell types, it is responsible for the acute effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[8][9]
-
B1 Receptor: Typically has low expression in healthy tissues but is upregulated by inflammatory cytokines and tissue injury. It is involved in chronic inflammatory pain.[8][9]
Activation of these receptors, primarily the B2 receptor, initiates a signaling cascade involving Gq proteins, which in turn activates Phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10] These downstream events lead to the production of nitric oxide and prostaglandins, contributing to the physiological and pathological effects of the KKS.
Signaling Pathway Diagram
This compound: A Specific Tissue Kallikrein Inhibitor
This compound is a synthetic peptide designed as a specific inhibitor of tissue kallikrein.[1][6] Its sequence, Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is homologous to the region of bovine kininogen (residues 386-392) that encompasses the cleavage site for tissue kallikrein.[2][6] By mimicking the natural substrate, KKI-5 acts as a competitive inhibitor, binding to the active site of tissue kallikrein and preventing the processing of kininogen.[6]
The "TFA" designation refers to trifluoroacetate, a counterion commonly used in the purification of synthetic peptides during solid-phase peptide synthesis (SPPS) and is part of the final salt form of the compound.[6]
Mechanism of Action
As a substrate analog inhibitor, KKI-5 occupies the active site of tissue kallikrein, preventing the enzyme from binding to and cleaving LMWK. This inhibition directly reduces the production of kallidin, thereby attenuating the downstream signaling events mediated by the B1 and B2 receptors. This targeted inhibition makes KKI-5 a valuable tool for studying the specific roles of tissue kallikrein in various biological processes and a potential therapeutic agent for conditions characterized by excessive tissue kallikrein activity, such as certain cancers and inflammatory diseases.[1][7]
Quantitative Data
| Inhibitor | Target Kallikrein | Potency (Ki / IC50) | Reference |
| KKI-7 | Human Urinary Kallikrein (Tissue Kallikrein) | Ki = 4 µM | |
| KKI-8 | Human Urinary Kallikrein (Tissue Kallikrein) | Ki = 4 µM | |
| DX-2300 | Human Tissue Kallikrein 1 (KLK1) | Ki = 0.13 nM | |
| DX-2930 | Human Plasma Kallikrein | Ki = 0.120 nM | |
| Lanadelumab | Human Plasma Kallikrein | IC50 = 0.044 µM |
Experimental Protocols
The characterization of this compound's inhibitory activity on tissue kallikrein involves various in vitro assays. Below are detailed methodologies for key experimental approaches.
Kallikrein Inhibition Assay (Chromogenic Substrate Method)
This assay measures the residual activity of kallikrein after incubation with an inhibitor by monitoring the cleavage of a synthetic chromogenic substrate.
Materials:
-
Purified tissue kallikrein
-
This compound (or other inhibitors)
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A vehicle control (buffer only) should also be prepared.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add a fixed concentration of purified tissue kallikrein to each well containing the different concentrations of this compound or vehicle.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to the kallikrein activity.
-
Data Analysis: Calculate the initial reaction rates (ΔA/min) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a suitable dose-response curve.
Experimental Workflow Diagram
Cleaved Kininogen Detection Assay (ELISA)
This method quantifies the product of kallikrein activity (cleaved kininogen) to assess the efficacy of an inhibitor in a more complex biological matrix like plasma.
Materials:
-
Human plasma (sodium citrate)
-
Kallikrein-Kinin System activator (e.g., coagulation factor XIIa)
-
This compound (or other inhibitors)
-
ELISA plate pre-coated with a capture antibody specific for cleaved high-molecular-weight kininogen (HKa)
-
Biotinylated detection antibody specific for HKa
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash and dilution buffers
-
Microplate reader
Procedure:
-
Plasma Incubation: In a reaction tube, incubate human plasma with various concentrations of this compound for a short period (e.g., 5 minutes) at room temperature.
-
KKS Activation: Add a KKS activator (e.g., FXIIa) to the plasma-inhibitor mixture to initiate the cleavage of kininogen. Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by significantly diluting the plasma samples in an ice-cold dilution buffer.
-
ELISA Protocol: a. Add the diluted plasma samples to the wells of the pre-coated ELISA plate. Incubate to allow the capture antibody to bind HKa. b. Wash the plate to remove unbound components. c. Add the biotinylated detection antibody and incubate. d. Wash the plate and add streptavidin-HRP. Incubate. e. Wash the plate and add TMB substrate. A color change will occur. f. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: The amount of HKa generated is inversely proportional to the activity of the inhibitor. Construct a dose-response curve to determine the IC50 of this compound in plasma.
Conclusion
This compound serves as a specific and valuable tool for the investigation of the tissue kallikrein-kinin system. As a substrate analog inhibitor, it directly blocks the enzymatic activity of tissue kallikrein, preventing the generation of kallidin and subsequent activation of bradykinin receptors. While specific inhibitory constants for this compound are not widely published, its mechanism of action is well-understood. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the activity of this compound and similar inhibitors, facilitating further exploration into the therapeutic potential of targeting the tissue kallikrein-kinin system in various diseases.
References
- 1. Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Kki-5 (tfa) [smolecule.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alfagen.com.tr [alfagen.com.tr]
- 10. Human tissue kallikrein 5 is a member of a proteolytic cascade pathway involved in seminal clot liquefaction and potentially in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of KKI-5 TFA: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
KKI-5 trifluoroacetate (TFA) is a synthetic peptide that has been identified as a specific inhibitor of tissue kallikrein, a serine protease implicated in the proteolytic processing of kininogen and the progression of certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of KKI-5 TFA. It includes a detailed summary of its inhibitory activity, the experimental protocols for its synthesis and evaluation, and an exploration of the signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tissue kallikrein inhibitors.
Introduction
Tissue kallikrein (TK) is a serine protease that plays a crucial role in various physiological processes, including the regulation of blood pressure and inflammation through the cleavage of kininogen to produce vasoactive kinins.[1] Emerging evidence has also implicated elevated levels of tissue kallikrein and other kallikrein-related peptidases (KLKs) in the pathology of several cancers, particularly breast cancer.[2] In the tumor microenvironment, tissue kallikrein can contribute to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[2][3] This has led to the exploration of tissue kallikrein inhibitors as potential anti-cancer therapeutics.
KKI-5 is a peptide-based inhibitor designed as a substrate analog homologous to the sequence of bovine kininogen-1 (amino acids 386-391) that encompasses the kallikrein proteolytic site.[1][4] The trifluoroacetate (TFA) salt form of KKI-5 is a result of the common use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis.[3] This guide details the foundational research and development of this compound.
Discovery and Synthesis
The discovery of KKI-5 emerged from a systematic study aimed at mapping the binding site of tissue kallikrein. Researchers synthesized and tested a series of substrate analog peptides derived from the sequence of kininogen to identify the key amino acid residues responsible for binding and inhibition.
Peptide Synthesis
The synthesis of KKI-5 and related peptides is typically achieved through solid-phase peptide synthesis (SPPS). A general protocol is outlined below.
Experimental Protocol: Solid-Phase Peptide Synthesis of KKI-5 (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2)
-
Resin Preparation: An appropriate amide resin (e.g., Rink Amide MBHA) is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the KKI-5 sequence (Gln, Val, Ser, Arg, Phe, Pro).
-
N-terminal Acetylation: Following the final coupling step and Fmoc deprotection, the N-terminus of the peptide is acetylated using a solution of acetic anhydride and a base (e.g., DIEA) in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3]
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound peptide as a white, fluffy powder.[1]
Trifluoroacetylation Strategy
The use of TFA in the cleavage step results in the formation of the trifluoroacetate salt of the peptide. An optimized trifluoroacetylation strategy involves using a reduced TFA concentration (e.g., 50% in dichloromethane) with appropriate scavengers to minimize side reactions.[3] The reaction time is typically shortened to 30-45 minutes at a reduced temperature (0-4°C).[3]
Biological Activity and Development
KKI-5 has been identified as a specific inhibitor of tissue kallikrein and has been investigated for its potential to attenuate breast cancer cell invasion.[1][4]
In Vitro Inhibition of Tissue Kallikrein
The inhibitory potency of KKI-5 and related peptides against tissue kallikrein has been quantified by determining their inhibition constants (Ki).
Data Presentation: Inhibitory Constants (Ki) of Kininogen-Derived Peptides against Tissue Kallikrein
| Peptide Sequence | Ki (µM) |
| Ac-Phe-Arg-Ser-NH2 | 718 |
| Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 | 101 |
Note: Data extracted from the abstract of Deshpande et al., 1992. A comprehensive table would require access to the full publication.
Experimental Protocol: Tissue Kallikrein Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of purified tissue kallikrein and a chromogenic or fluorogenic substrate (e.g., a peptide-p-nitroanilide or peptide-aminomethylcoumarin) are prepared in a suitable assay buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: A series of dilutions of the this compound peptide are prepared in the assay buffer.
-
Assay Procedure: The tissue kallikrein solution is pre-incubated with the various concentrations of this compound for a defined period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Michaelis constant (Km) of the substrate.
Preclinical Evaluation in Breast Cancer
The potential of tissue kallikrein inhibitors to suppress cancer cell invasiveness has been demonstrated in preclinical studies. While specific data for this compound is limited in the public domain, studies with other synthetic tissue kallikrein inhibitors have shown a dose-dependent inhibition of breast cancer cell invasion in Matrigel assays.[3]
Experimental Protocol: Matrigel Invasion Assay
-
Cell Culture: A human breast cancer cell line known to express tissue kallikrein (e.g., MDA-MB-231) is cultured in appropriate media.
-
Preparation of Invasion Chambers: Transwell inserts with a porous membrane are coated with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Cell Seeding: The breast cancer cells are serum-starved, harvested, and resuspended in serum-free media. The cell suspension is then seeded into the upper chamber of the Matrigel-coated inserts.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber of the Transwell is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.
-
Incubation: The invasion chambers are incubated for a period sufficient to allow for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Quantification of Invasion:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).
-
The number of invading cells is quantified by counting under a microscope or by extracting the dye and measuring its absorbance/fluorescence.
-
-
Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the this compound-treated groups to the untreated control group.
Mechanism of Action and Signaling Pathways
Tissue kallikrein contributes to cancer progression through several mechanisms, including the degradation of the extracellular matrix and the activation of cell signaling pathways that promote proliferation, migration, and invasion.
Extracellular Matrix Degradation
Tissue kallikrein can directly degrade components of the ECM and can also activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM breakdown.[2] By inhibiting tissue kallikrein, this compound is expected to reduce the degradation of the ECM, thereby impeding the physical path for cancer cell invasion.
Mandatory Visualization: this compound Inhibition of ECM Degradation
Caption: this compound inhibits tissue kallikrein, preventing ECM degradation.
Modulation of Cell Signaling
Tissue kallikrein can activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[2] Activation of PARs, particularly PAR2, on cancer cells can trigger downstream signaling cascades, including the MAPK/ERK pathway, leading to increased proliferation and invasion.[2][5] By inhibiting tissue kallikrein, this compound can prevent the activation of these pro-tumorigenic signaling pathways.
Mandatory Visualization: this compound and the Tissue Kallikrein-PAR2 Signaling Pathway
Caption: this compound blocks the tissue kallikrein-PAR2 signaling axis.
Future Directions and Conclusion
This compound represents a specific, peptide-based inhibitor of tissue kallikrein with potential therapeutic applications in diseases characterized by excessive kallikrein activity, such as certain types of cancer. The foundational research has established its inhibitory activity and provided a basis for its synthesis and in vitro evaluation. However, further preclinical development, including in vivo efficacy and toxicity studies, would be necessary to fully assess its therapeutic potential. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and effective cancer therapies targeting the tissue kallikrein system. As of the latest available information, the progression of this compound into later-stage preclinical or clinical development has not been documented in the public domain.
References
KKI-5 TFA: A Technical Guide to its Interaction with Tissue Kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of KKI-5 TFA, a synthetic peptide inhibitor. Contrary to potential initial misconceptions, the primary target of this compound is not K-Ras(G12C), but rather tissue kallikrein , a key serine protease involved in a variety of physiological and pathological processes. This compound is a competitive inhibitor, designed as a substrate analog based on the cleavage site of kininogen, the natural substrate of tissue kallikrein.[1] This document will detail the binding affinity of this compound for tissue kallikrein, the experimental protocols used to determine this interaction, and the associated signaling pathways.
Target Protein: Tissue Kallikrein
Tissue kallikrein (TK), also known as KLK1, is a serine protease that plays a crucial role in the kallikrein-kinin system. Its primary function is the cleavage of low-molecular-weight kininogen (LMWK) to release kinins, such as bradykinin and kallidin. These kinins are potent vasoactive peptides that mediate a wide range of biological effects, including inflammation, blood pressure regulation, and pain.
Binding Affinity of this compound
This compound is a synthetic peptide designed to mimic the P4 to P2' positions of the kininogen sequence that is recognized and cleaved by tissue kallikrein. Its sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2. The inhibitory constant (Ki) for a series of substrate analog inhibitors of tissue kallikrein was determined in a seminal study by Deshpande et al. (1992). While the specific Ki for the exact KKI-5 hexapeptide is not explicitly listed in the abstract, the heptapeptide Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2, which contains the KKI-5 sequence, was found to be the most effective inhibitor in the series with a Ki of 101 µM .[1] The study highlights that the Phe-Arg-Ser core sequence is responsible for a significant portion of the binding energy.[1]
For comparison, related kininogen sequence analogs, KKI-7 and KKI-8, have been reported to inhibit human urinary kallikrein with a Ki of 4 µM.
Quantitative Data Summary
| Inhibitor | Sequence | Target Enzyme | Binding Affinity (Ki) |
| KKI-5 parent heptapeptide | Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 | Tissue Kallikrein | 101 µM |
| Ac-Phe-Arg-Ser-NH2 (core tripeptide) | Ac-Phe-Arg-Ser-NH2 | Tissue Kallikrein | 718 µM |
Experimental Protocols
The determination of the binding affinity of this compound for tissue kallikrein is typically performed using an enzymatic assay that measures the inhibition of kallikrein's catalytic activity. A common method involves a chromogenic substrate.
Protocol: Chromogenic Assay for Tissue Kallikrein Inhibition
Objective: To determine the inhibitory constant (Ki) of this compound for tissue kallikrein.
Materials:
-
Purified tissue kallikrein (e.g., human urinary or porcine pancreatic kallikrein)
-
This compound (lyophilized powder)
-
Chromogenic substrate for tissue kallikrein (e.g., D-Val-Leu-Arg-pNA or S-2266)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Reconstitute tissue kallikrein to a stock concentration in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.
-
Prepare a stock solution of the chromogenic substrate in distilled water.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of tissue kallikrein
-
Varying concentrations of this compound (or vehicle for control wells)
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate.
-
Signaling Pathways and Visualizations
Tissue kallikrein's enzymatic activity initiates a signaling cascade with diverse physiological effects. The primary pathway involves the generation of kinins, which then act on specific G-protein coupled receptors.
Tissue Kallikrein Signaling Pathway
Caption: Tissue Kallikrein signaling cascade.
Experimental Workflow for Ki Determination
Caption: Workflow for Ki determination.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of tissue kallikrein. As a specific, competitive inhibitor, it allows for the targeted modulation of the kallikrein-kinin system. Understanding its binding affinity and the experimental methods for its characterization is crucial for its effective application in research and potential therapeutic development. This guide provides a foundational understanding for professionals working in these fields.
References
A Technical Guide to the Chemical and Biological Properties of KKI-5 TFA
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
KKI-5 (TFA) is a synthetic, peptide-based compound engineered as a specific inhibitor of tissue kallikrein.[1][2][3][4] Tissue kallikrein is a serine protease that plays a crucial role in the post-translational modification of kininogen, leading to the generation of bioactive kinins like bradykinin.[1] These kinins are implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression.
Structurally, KKI-5 is a peptide analog homologous to a specific segment of kininogen (residues 386-392), which is the natural substrate for tissue kallikrein.[1][5] By mimicking this substrate, KKI-5 acts as a competitive inhibitor. Its potential to attenuate breast cancer cell invasion has made it a compound of interest in oncological research.[2][3][4][5] This document provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for KKI-5 TFA. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common consequence of its purification process using trifluoroacetic acid.[1]
Chemical and Physical Properties
KKI-5 is characterized by its specific peptide sequence, which has been modified to enhance stability and binding affinity.[1] The trifluoroacetate counterion, resulting from purification procedures, influences the compound's overall charge, solubility, and crystallinity.[1]
Core Chemical Data
The fundamental chemical identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | [1] |
| Molecular Formula | C₃₇H₅₆F₃N₁₁O₁₁ | [1][2][3] |
| Molecular Weight | 887.9 g/mol | [1][2][3] |
| Peptide Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂ | [5] |
| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O | [1] |
Solubility
The presence of a hydrophilic peptide backbone and the TFA counterion contributes to the favorable solubility of KKI-5 in aqueous solutions.[1]
| Solvent | Solubility (Mass) | Solubility (Molar) | Reference |
| Water | 9.09 mg/mL | 10.24 mM | [1][3][5] |
| PBS | 12.5 mg/mL | 14.08 mM | [5] |
Note: To achieve maximum solubility, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[1][3][5] Stock solutions should be prepared and stored in aliquots to avoid degradation from repeated freeze-thaw cycles.[3][4]
Biological Activity and Mechanism of Action
This compound is a potent and specific inhibitor of tissue kallikrein.[2][3][4] Its mechanism is rooted in its structural homology to the cleavage site of kininogen, allowing it to competitively bind to the active site of the enzyme.[1] This inhibitory action has demonstrated significant biological consequences, particularly in the context of cancer metastasis.
| Target | Activity | Observed Effect | Reference |
| Tissue Kallikrein | Specific Inhibitor | Attenuates breast cancer cell invasion | [2][3][4][5] |
Signaling Pathway Inhibition
Tissue kallikrein is a key enzyme in the Kallikrein-Kinin system. It cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that can also promote tumor growth and metastasis. By inhibiting tissue kallikrein, this compound effectively blocks this pathway, reducing the production of bradykinin and its subsequent downstream effects.
Experimental Protocols
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The primary method for producing KKI-5 is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Methodology:
-
Resin Selection: An appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide) is selected.
-
Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed using a mild base like piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Wash: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each amino acid in the sequence (Gln, Val, Ser, Arg, Phe, Pro).
-
N-terminal Acetylation: Following the final coupling, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). This step also results in the formation of the TFA salt.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
In Vitro Tissue Kallikrein Inhibition Assay
To quantify the inhibitory activity of this compound, a fluorometric or colorimetric enzyme inhibition assay can be performed.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Reconstitute human recombinant tissue kallikrein to a working concentration in assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water) and create a serial dilution series.[3][5]
-
Prepare a stock solution of a fluorogenic or colorimetric kallikrein substrate (e.g., a peptide substrate linked to AMC or pNA).
-
-
Assay Protocol (96-well plate format):
-
To each well, add 50 µL of the this compound dilution (or vehicle control).
-
Add 25 µL of the tissue kallikrein enzyme solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader at the appropriate excitation/emission or absorbance wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.[1]
-
Solid Form: The lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for short-term (up to 1 year) and -80°C for long-term (up to 2 years) storage.[2][4][5]
-
In Solution: Stock solutions are best stored in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to prevent degradation from multiple freeze-thaw cycles.[3][4][5] If water is used as the solvent for stock solutions intended for cell culture, it should be sterile-filtered.[4]
Conclusion
This compound is a well-characterized synthetic peptide inhibitor of tissue kallikrein with significant potential in biomedical research, particularly in studying cancer cell invasion. Its chemical properties, including its peptide sequence and TFA salt form, are well-defined. The methodologies for its synthesis and biological evaluation are established, relying on standard peptide chemistry and enzyme kinetics protocols. This guide provides the core technical information required for researchers to effectively utilize this compound in their studies.
References
Methodological & Application
KKI-5 TFA: A Potent Tissue Kallikrein Inhibitor for Cancer Research
Application Note and Protocol for Solid-Phase Peptide Synthesis
Introduction
KKI-5, with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is a specific inhibitor of tissue kallikrein[1][2][3]. Tissue kallikrein is a serine protease implicated in the progression of certain cancers, particularly in promoting cell invasion and metastasis[1][4]. The trifluoroacetic acid (TFA) salt of KKI-5 (KKI-5 TFA) is the common form utilized in research due to its stability and solubility. This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of this compound, its purification, and characterization, intended for researchers in drug development and cancer biology.
Principle of Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone method for the production of this compound[4]. The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy allows for the selective deprotection of the N-terminal amine of the growing peptide chain, enabling the coupling of the next amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide)
-
Fmoc-protected Amino Acids:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Val-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
Fmoc-Pro-OH
-
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Acetylation Reagent: Acetic anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Purification Solvents: Acetonitrile (ACN), HPLC grade water, TFA, Heptafluorobutyric acid (HFBA)
Synthesis Workflow
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Val, Ser(tBu), Arg(Pbf), Phe, and Pro.
-
N-terminal Acetylation: After the final amino acid (Proline) is coupled and its Fmoc group is removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude this compound is performed by RP-HPLC. An optimized two-step purification strategy can significantly improve the recovery yield[5].
Table 1: HPLC Purification Parameters
| Parameter | Step 1: Initial Purification | Step 2: Final Polishing |
| Column | Preparative C18 | Preparative C18 |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA and 0.05% HFBA in Water[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05% TFA and 0.05% HFBA in Acetonitrile[5] |
| Gradient | Linear gradient of Mobile Phase B | Shallow linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[5] |
| Detection | UV at 214 nm and 280 nm[5] | UV at 214 nm and 280 nm |
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final this compound product as a white solid.
Characterization
The identity and purity of the final product should be confirmed by:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the correct molecular weight (887.9 g/mol ).
-
Analytical RP-HPLC: To determine the final purity of the peptide, which should typically be >95%.
Quantitative Data Summary
Table 2: Synthesis and Purification Yields
| Parameter | Conventional Method | Optimized Method |
| Crude Peptide Yield | Variable | Variable |
| Purification Recovery Yield | 30-40% | 60-70%[5] |
| Final Purity | >95% | >98% |
KKI-5 Signaling Pathway Inhibition
Tissue kallikrein (KLK1) plays a significant role in the tumor microenvironment. It cleaves kininogen to produce bradykinin, which can then activate kinin receptors (e.g., B1R and B2R) on cancer cells. This activation can lead to the upregulation of other kallikrein-related peptidases (KLKs) and the activation of Protease-Activated Receptors (PARs). The subsequent signaling cascades, such as the MAPK/ERK pathway, promote cancer cell proliferation, invasion, and metastasis. KKI-5, as a specific inhibitor of tissue kallikrein, blocks the initial step in this pathway, thereby attenuating these pro-cancerous effects.
Conclusion
This protocol provides a detailed methodology for the successful solid-phase synthesis, purification, and characterization of this compound. The use of an optimized purification strategy can significantly enhance the recovery of this potent tissue kallikrein inhibitor. The provided signaling pathway diagram illustrates the mechanism by which KKI-5 can exert its anti-cancer effects, making it a valuable tool for cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kallikrein 11 Down-regulation in Breast Carcinoma: Correlation With Prognostic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioregulation of Kallikrein-related Peptidases 6, 10 and 11 by the Kinin B1 Receptor in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Overview of tissue kallikrein and kallikrein-related peptidases in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Kki-5 (tfa) [smolecule.com]
Application Notes and Protocols for KKI-5 TFA
Topic: KKI-5 TFA In Vitro Cell-Based Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a specific inhibitor of tissue kallikrein, a serine protease implicated in various physiological and pathological processes, including inflammation and cancer. Notably, this compound has been shown to attenuate breast cancer cell invasion, making it a compound of interest for oncological research.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound using a cell-based assay. The primary assay described here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for evaluating cell viability and proliferation.[3] This assay is fundamental in determining the cytotoxic or anti-proliferative effects of novel compounds like this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from an MTT assay evaluating the effect of this compound on a breast cancer cell line (e.g., MDA-MB-231) after 48 hours of treatment. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric for compound efficacy.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.18 | 0.07 | 94.4% |
| 5 | 0.95 | 0.06 | 76.0% |
| 10 | 0.63 | 0.05 | 50.4% |
| 25 | 0.31 | 0.04 | 24.8% |
| 50 | 0.15 | 0.03 | 12.0% |
| 100 | 0.08 | 0.02 | 6.4% |
| IC50 (µM) | ~10 |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol details the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water, as it is soluble in H2O[2]).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if available.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits the Kallikrein-Kinin system.
References
KKI-5 TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the recommended storage, handling, and use of KKI-5 TFA, a specific inhibitor of tissue kallikrein. The information is intended to ensure the stability and optimal performance of the compound in a research setting.
Product Information
This compound is a synthetic peptide-based inhibitor of tissue kallikrein, an enzyme implicated in the proteolytic processing of kininogen and the generation of bioactive kinins.[1] It is a valuable tool for studying the role of tissue kallikrein in various physiological and pathological processes, including cancer cell invasion.[2][3][4][5] The trifluoroacetate (TFA) salt form enhances the stability and solubility of the peptide.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and activity.
Storage Conditions:
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | Up to 2 years | Sealed storage, away from moisture.[4] |
| -20°C | Up to 1 year | Sealed storage, away from moisture.[4] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][4][5] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][4][5] |
Handling Precautions:
-
This compound is supplied as a lyophilized powder. Handle in a clean, dry environment.
-
Avoid inhalation of the powder and contact with skin and eyes.[2] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
TFA, the counter-ion, is a strong acid and corrosive.[2] While the salt form is less hazardous, caution is still advised.
-
For reconstitution, refer to the solubility data in the following section.
Solubility and Solution Preparation
Solubility Data:
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Water | 9.09 mg/mL | 10.24 | Ultrasonic treatment may be needed to fully dissolve.[4][5] |
| PBS | 12.5 mg/mL | 14.08 | Ultrasonic treatment may be needed to achieve a clear solution.[4] |
Protocol for Preparation of a 10 mM Stock Solution in Water:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile, nuclease-free water. For example, to 1 mg of this compound (MW: 887.9 g/mol ), add 112.6 µL of water.[4][5]
-
Vortex the vial to mix. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.[4][5] Heating to 37°C can also aid dissolution.[5]
-
Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3][4][5]
Experimental Protocols
In Vitro Cell Invasion Assay (Matrigel)
This protocol is based on studies demonstrating the ability of tissue kallikrein inhibitors to suppress cancer cell invasiveness.[2][6] The human breast cancer cell line MDA-MB-231, which expresses tissue kallikrein, is a suitable model for this assay.[2][6]
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water)
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Matrigel-coated invasion chambers (e.g., 8.0 µm pore size)
-
Control inserts (uncoated)
-
Chemoattractant (e.g., medium with 10% FBS)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. Prior to the assay, serum-starve the cells for 16-24 hours.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution. Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 5 x 10^4 cells/mL.
-
Inhibitor Treatment: Prepare different concentrations of this compound (e.g., 0.05 µM, 0.5 µM, and 5 µM) in the cell suspension.[2] Include a vehicle control (e.g., sterile water). Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
Add chemoattractant (medium with 10% FBS) to the lower wells of the invasion plate.
-
Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the Matrigel-coated inserts.
-
Set up control wells with uncoated inserts to assess cell migration.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain like Crystal Violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of invading cells in several microscopic fields.
-
-
Data Analysis: Express the results as a percentage of invasion inhibition compared to the vehicle control. A dose-dependent inhibition of invasion is expected with increasing concentrations of this compound.[2]
Expected Results: A synthetic tissue kallikrein inhibitor has been shown to maximally suppress breast cancer cell invasion by up to 39% in a dose-dependent manner in a Matrigel invasion assay.[2]
Signaling Pathways and Visualizations
Tissue kallikrein is involved in multiple signaling pathways that can contribute to cancer progression. Inhibition of tissue kallikrein by KKI-5 can modulate these pathways.
Kallikrein-Kinin System and Cancer Cell Invasion
Tissue kallikrein can promote cancer cell invasion through several mechanisms, including the activation of matrix metalloproteinases (MMPs) and the generation of kinins which can act on bradykinin receptors. KKI-5 directly inhibits the enzymatic activity of tissue kallikrein, thereby blocking these downstream effects.
References
- 1. Buy Kki-5 (tfa) [smolecule.com]
- 2. A Synthetic Tissue Kallikrein Inhibitor Suppresses Cancer Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. A synthetic tissue kallikrein inhibitor suppresses cancer cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KKI-5 TFA in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKI-5 TFA is a synthetic peptide-based inhibitor of tissue kallikrein (TK), a serine protease implicated in various physiological and pathological processes, including inflammation and cancer progression.[1][2] With the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, this compound is a valuable tool for studying the enzymatic activity of TK and for screening potential therapeutic agents that target the kallikrein-kinin system.[3] Notably, this compound has been shown to attenuate breast cancer cell invasion, highlighting its potential in cancer research.[1][3] These application notes provide a detailed protocol for utilizing this compound in an in vitro enzyme inhibition assay to determine its potency against tissue kallikrein.
Principle of the Assay
The enzyme inhibition assay described here is based on the cleavage of a synthetic fluorogenic or chromogenic substrate by tissue kallikrein. In the absence of an inhibitor, the enzyme cleaves the substrate, resulting in a measurable signal (fluorescence or color). When an inhibitor such as this compound is present, it binds to the enzyme, reducing its activity and thus decreasing the signal produced from substrate cleavage. The inhibitory potency of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials and Reagents
-
Enzyme: Purified human tissue kallikrein (e.g., from urine or recombinant sources)
-
Inhibitor: this compound (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2)
-
Substrate:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% (v/v) Tween-20
-
Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)
-
Microplates: Black 96-well microplates for fluorescence assays or clear 96-well microplates for chromogenic assays.
-
Plate Reader: A microplate reader capable of measuring fluorescence (Excitation: 360-380 nm, Emission: 440-460 nm for AMC) or absorbance (405 nm for pNA).
Experimental Protocols
Protocol 1: Fluorogenic Enzyme Inhibition Assay
This protocol outlines the steps for determining the IC50 value of this compound using the fluorogenic substrate Z-Phe-Arg-AMC.
1. Preparation of Reagents:
-
Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl, pH 8.0, with 150 mM NaCl. Just before use, add 0.5 mL of Tween-20.
-
Enzyme Stock Solution: Reconstitute purified human tissue kallikrein in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve Z-Phe-Arg-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
2. Assay Procedure:
-
Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the tissue kallikrein stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Substrate Working Solution: Dilute the Z-Phe-Arg-AMC stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 µM for a final concentration of 100 µM).
-
-
Assay Plate Setup:
-
Add 50 µL of the enzyme working solution to each well of a black 96-well microplate.
-
Add 1 µL of the serially diluted this compound solutions or DMSO (for control wells) to the respective wells.
-
Include wells for a "no enzyme" control (add 50 µL of assay buffer instead of the enzyme working solution) and a "no inhibitor" control (add 1 µL of DMSO).
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Protocol 2: Chromogenic Enzyme Inhibition Assay
This protocol details the determination of the IC50 value of this compound using the chromogenic substrate H-D-Pro-Phe-Arg-pNA.
1. Preparation of Reagents:
-
Follow the same reagent preparation steps as in Protocol 1, but use H-D-Pro-Phe-Arg-pNA as the substrate and clear 96-well microplates.
2. Assay Procedure:
-
Follow steps 1-4 from the Fluorogenic Enzyme Inhibition Assay protocol.
-
Initiate the Reaction: Add 50 µL of the H-D-Pro-Phe-Arg-pNA working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop the Reaction (Optional): The reaction can be stopped by adding 25 µL of 50% acetic acid.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis and Presentation
1. Calculation of Percent Inhibition:
The rate of reaction is determined from the linear portion of the kinetic curve (for the fluorogenic assay) or from the endpoint absorbance reading (for the chromogenic assay). The percent inhibition for each concentration of this compound is calculated using the following formula:
2. Determination of IC50 Value:
Plot the percent inhibition against the logarithm of the this compound concentration. The data should be fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
3. Data Presentation:
Summarize the quantitative data in a clearly structured table for easy comparison.
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Human Tissue Kallikrein | Z-Phe-Arg-AMC | To be determined | To be determined | Competitive (Predicted) |
| KKI-7 | Human Urinary Kallikrein | - | - | 4[10] | - |
| KKI-8 | Human Urinary Kallikrein | - | - | 4[10] | - |
Note: The inhibition type for this compound is predicted to be competitive based on its design as a substrate analog.[2] This can be confirmed experimentally by performing kinetic studies at varying substrate concentrations.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the this compound enzyme inhibition assay.
Tissue Kallikrein Signaling Pathway in Cancer
Caption: TK signaling pathway in cancer cell migration and invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Kki-5 (tfa) [smolecule.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 7. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg, 10 mg | Labscoop [labscoop.com]
- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized KKI-5 TFA Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1] This enzyme is a key component of the kallikrein-kinin system, which is involved in physiological processes such as inflammation and blood pressure regulation. KKI-5 has been investigated for its potential to attenuate breast cancer cell invasion and metastasis.[1][2]
This document provides detailed protocols for the reconstitution, handling, and application of lyophilized KKI-5 trifluoroacetate (TFA) powder. It also addresses the potential for interference from the TFA counter-ion in biological assays and provides methods for its removal.
Product Information
Physicochemical Properties
| Property | Value |
| Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2[3] |
| Molecular Formula | C37H56F3N11O11[3] |
| Molecular Weight | 887.9 g/mol [3] |
| Appearance | White lyophilized powder |
| Salt Form | Trifluoroacetate (TFA) |
Solubility
| Solvent | Solubility | Notes |
| Water | 9.09 mg/mL (10.24 mM)[3] | Ultrasonic treatment may be required for complete dissolution. |
| Phosphate-Buffered Saline (PBS) | 12.5 mg/mL (14.08 mM)[3] | Ultrasonic treatment may be required for complete dissolution. |
| DMSO | Data not available | For hydrophobic peptides, it is often recommended to first dissolve in a small amount of DMSO and then dilute with an aqueous buffer.[1] |
| Ethanol | Data not available | N/A |
Stability and Storage
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | 1 year[3] |
| -80°C | 2 years[3] | |
| In Solvent | -20°C | 1 month[3] |
| -80°C | 6 months[3] |
Note: Lyophilized KKI-5 TFA is hygroscopic and should be stored in a desiccator. Upon reconstitution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Reconstitution of this compound Powder
This protocol describes the standard procedure for reconstituting lyophilized this compound powder for use in biological assays.
Materials
-
Lyophilized this compound powder
-
Sterile, high-purity water, PBS, or other desired aqueous buffer
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Solvent Addition: Add the desired volume of sterile water or buffer to the vial to achieve the target concentration. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 887.9 g/mol ), add 1.126 mL of solvent.
-
Dissolution: Gently vortex the vial to dissolve the powder. If the powder does not dissolve completely, a brief sonication in an ultrasonic water bath may be necessary.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes for single-use applications. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Experimental Workflow for Reconstitution
The Role of the TFA Counter-ion
Trifluoroacetic acid (TFA) is commonly used in the synthesis and purification of peptides and, as a result, is present as a counter-ion in the final lyophilized product. While generally not an issue for many applications, residual TFA can interfere with certain biological assays, potentially affecting cell viability and experimental outcomes. For sensitive applications, removal of TFA may be necessary.
Protocols for TFA Removal
Two common methods for exchanging the TFA counter-ion are TFA/HCl exchange and TFA/acetate exchange.
TFA/HCl Exchange Protocol
-
Dissolution: Dissolve the this compound peptide in 100 mM HCl.
-
Incubation: Let the solution stand at room temperature for 1 minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide as an HCl salt.
-
Repetition: For optimal TFA removal, this process may need to be repeated two to three times.
TFA/Acetate Exchange Protocol
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the this compound in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide will now be in its acetate salt form.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.
Workflow for TFA Removal
References
KKI-5 TFA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on KKI-5 TFA, a specific inhibitor of tissue kallikrein. These application notes include supplier and purchasing details, key experimental protocols, and an overview of the relevant signaling pathways.
Supplier and Purchasing Information
This compound is commercially available from several suppliers. The following table summarizes purchasing information from prominent vendors to facilitate procurement. Researchers are advised to verify the product details and availability with the respective suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-P0237A | 98.74% | 1 mg, 5 mg, 10 mg | $60, $150, $250 |
| Cenmed | C007B-6422819 | ≥98% | 1 mg | $110.50 |
| GlpBio | GC60968 | >99.50% | 1 mg, 5 mg, 10 mg | Contact for pricing |
| Santa Cruz Biotechnology | sc-201085 | N/A | Contact for availability | Contact for pricing |
Quantitative Data
| Compound | Target | Inhibitory Constant (Ki) |
| KKI-7 (analog) | Human Urinary Kallikrein | 4 µM[1] |
Signaling Pathways
Tissue kallikrein (TK) is a serine protease that plays a significant role in various physiological and pathological processes, including inflammation and cancer progression. In the context of breast cancer, tissue kallikrein is implicated in promoting cell invasion and metastasis. KKI-5, as a specific inhibitor of tissue kallikrein, is expected to counteract these effects.
The signaling pathway initiated by tissue kallikrein in breast cancer is complex and can involve multiple downstream effectors. One key mechanism is the activation of Protease-Activated Receptors (PARs). Tissue kallikrein can cleave and activate PARs, which in turn can trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK1/2, p38, and JNK). This activation can lead to the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and metastasis. Furthermore, tissue kallikrein can modulate the tumor microenvironment through its action on kininogens, releasing kinin peptides that can also influence cancer progression.
Below is a diagram illustrating the proposed signaling pathway of tissue kallikrein in promoting breast cancer cell invasion and the inhibitory action of KKI-5.
References
Application Notes and Protocols for In Vivo KKI-5 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKI-5 TFA is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1][2] Tissue kallikreins are a group of serine proteases that are implicated in a variety of physiological and pathological processes, including inflammation and cancer progression. Notably, this compound has been shown to attenuate breast cancer cell invasion, suggesting its potential as a therapeutic agent against cancer metastasis.[1][2] These application notes provide a detailed framework for the preclinical in vivo evaluation of this compound, focusing on experimental design, detailed protocols, and data presentation to guide researchers in assessing its therapeutic efficacy and safety profile.
Preclinical In Vivo Experimental Design
A well-structured preclinical in vivo study is crucial to evaluate the therapeutic potential of this compound. The following experimental design outlines the key components for a comprehensive assessment.
Animal Models
The choice of an appropriate animal model is critical for obtaining clinically relevant data. Given that this compound is investigated for its role in preventing breast cancer cell invasion and metastasis, several established mouse models are suitable.[3]
-
Orthotopic Xenograft Model: This model involves the implantation of human breast cancer cells into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[3][4] This approach allows for the study of primary tumor growth and spontaneous metastasis to distant organs, closely mimicking the human disease progression.[3]
-
Recommended Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line known for its metastatic potential to the lungs and bones.
-
-
Syngeneic Model: For studies involving the tumor microenvironment and the immune response, a syngeneic model is recommended. This involves transplanting murine cancer cells, such as 4T1 cells, into immunocompetent mice (e.g., BALB/c).[1] The 4T1 model is particularly aggressive and metastasizes to multiple organs, providing a robust system to test anti-metastatic agents.[3]
Dosing Regimen and Administration
Determining the optimal dose and route of administration is a key step. Since this compound is a peptide, parenteral routes are generally preferred to avoid degradation in the gastrointestinal tract.
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common for peptide-based drugs in preclinical studies.[5][6] Subcutaneous (SC) administration can also be considered for sustained release.
-
Dose-Finding Study: A preliminary dose-finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. This typically involves administering a range of this compound doses to a small group of animals and monitoring for signs of toxicity.
-
Proposed Dosing for Efficacy Studies: Based on studies with similar peptide inhibitors, a starting dose range of 1-20 mg/kg administered daily or every other day could be explored.[7] For instance, a study on a selective tissue kallikrein inhibitor used a dose of 10 mg/kg intraperitoneally.[5]
Efficacy Assessment
Multiple endpoints should be evaluated to comprehensively assess the anti-tumor and anti-metastatic efficacy of this compound.
-
Primary Tumor Growth: Tumor volume should be measured regularly (e.g., twice a week) using calipers.
-
Metastasis:
-
Bioluminescence Imaging (BLI): If using cancer cells engineered to express luciferase, BLI can be used to non-invasively monitor the progression of metastasis in real-time.[3]
-
Histological Analysis: At the end of the study, lungs, liver, bones, and other potential metastatic sites should be harvested, fixed, and sectioned. The number and size of metastatic nodules can be quantified by microscopic examination of H&E stained sections.
-
-
Survival Studies: A separate cohort of animals can be used for a survival study, where the primary endpoint is the overall survival time of the animals.
Toxicity Assessment
Concurrent with efficacy studies, a thorough toxicity assessment is necessary to evaluate the safety profile of this compound.
-
General Health Monitoring: Animals should be monitored daily for any signs of distress, including changes in behavior, appetite, and grooming.
-
Body Weight: Animal body weight should be recorded regularly (e.g., twice a week) as an indicator of general health.
-
Histopathology: At the end of the study, major organs (liver, kidneys, spleen, heart, lungs) should be collected for histological analysis to identify any potential organ toxicity.
-
Blood Analysis: Blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Example of Primary Tumor Growth Data
| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (5 mg/kg) | 10 | 900 ± 120 | 40 |
| This compound (10 mg/kg) | 10 | 600 ± 90 | 60 |
| This compound (20 mg/kg) | 10 | 300 ± 75 | 80 |
Table 2: Example of Metastasis Quantification Data
| Treatment Group | Number of Animals | Mean Number of Lung Metastatic Nodules ± SEM | Percent Inhibition of Metastasis (%) |
| Vehicle Control | 10 | 50 ± 8 | 0 |
| This compound (5 mg/kg) | 10 | 30 ± 6 | 40 |
| This compound (10 mg/kg) | 10 | 15 ± 4 | 70 |
| This compound (20 mg/kg) | 10 | 5 ± 2 | 90 |
Table 3: Example of Animal Body Weight Data
| Treatment Group | Number of Animals | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 28) | Percent Change in Body Weight (%) |
| Vehicle Control | 10 | 20.1 ± 0.5 | 18.5 ± 0.6 | -7.9 |
| This compound (5 mg/kg) | 10 | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5 |
| This compound (10 mg/kg) | 10 | 20.0 ± 0.5 | 19.7 ± 0.4 | -1.5 |
| This compound (20 mg/kg) | 10 | 20.2 ± 0.6 | 19.5 ± 0.5 | -3.5 |
Experimental Protocols
Protocol 1: Orthotopic Implantation of Breast Cancer Cells
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a 6-8 week old female NOD/SCID mouse.
-
Implantation: Make a small incision to expose the fourth inguinal mammary fat pad. Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fat pad.
-
Suturing and Recovery: Suture the incision and monitor the animal until it recovers from anesthesia.
Protocol 2: this compound Treatment
-
Drug Preparation: Dissolve this compound powder in a sterile vehicle (e.g., PBS). The solubility of this compound in PBS is 12.5 mg/mL (14.08 mM), and may require sonication to fully dissolve.[2]
-
Treatment Initiation: Once the primary tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
Protocol 3: Monitoring Tumor Growth and Metastasis
-
Tumor Measurement: Measure the length (L) and width (W) of the primary tumor twice a week using digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Bioluminescence Imaging (if applicable):
-
Anesthetize the mouse and inject luciferin intraperitoneally.
-
After a few minutes, place the mouse in an in vivo imaging system and capture the bioluminescent signal.
-
Quantify the signal intensity in the primary tumor and at potential metastatic sites (e.g., lungs).
-
Protocol 4: Endpoint Analysis
-
Euthanasia: At the end of the study (e.g., when tumors in the control group reach a certain size or animals show signs of distress), euthanize the mice.
-
Tissue Collection:
-
Excise and weigh the primary tumor.
-
Carefully dissect the lungs, liver, and other organs of interest.
-
-
Metastasis Quantification:
-
Fix the lungs in Bouin's solution to facilitate the visualization of metastatic nodules on the surface.
-
Count the number of surface nodules under a dissecting microscope.
-
Embed all collected tissues in paraffin for histological analysis.
-
-
Histology:
-
Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to confirm the presence of metastatic lesions and to assess for any signs of toxicity in major organs.
-
Mandatory Visualizations
Caption: this compound inhibits Tissue Kallikrein, blocking the release of Bradykinin and subsequent pro-cancerous signaling.
Caption: Workflow for in vivo evaluation of this compound in a breast cancer metastasis model.
References
- 1. gachpatna.org.in [gachpatna.org.in]
- 2. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis [frontiersin.org]
- 4. In vivo xenograft models of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic inhibitors of tissue kallikrein: effects in vivo in a model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routes of Administration and Dose Optimization of Soluble Antigen Arrays in Mice with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Troubleshooting KKI-5 TFA Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues related to KKI-5 TFA, a specific inhibitor of tissue kallikrein. This guide offers frequently asked questions (FAQs) and detailed experimental protocols to ensure successful dissolution and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein. Its trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process.
Key Properties of this compound:
-
Molecular Formula: C₃₇H₅₆F₃N₁₁O₁₁
-
Molecular Weight: 887.9 g/mol
-
Biological Activity: Specific inhibitor of tissue kallikrein, shown to attenuate breast cancer cell invasion.[1][2]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
The solubility of peptide TFA salts can be influenced by the peptide's sequence and the presence of the TFA counterion. For this compound, the following solvents are recommended:
-
Water: this compound has a reported solubility of 9.09 mg/mL (10.24 mM) in water.[1][3] To aid dissolution, gentle heating to 37°C and sonication are recommended.
-
DMSO: For highly hydrophobic peptides, dissolving in a small amount of DMSO first is a common strategy. Subsequently, this stock solution can be diluted into your aqueous buffer. Note that the final DMSO concentration should be kept low (typically <0.5%) to avoid affecting cellular assays.
-
Dilute Acetic Acid: For basic peptides, dissolving in a dilute aqueous solution of acetic acid (e.g., 10%) can improve solubility.
Q3: Are there any general best practices for dissolving peptide TFA salts like this compound?
Yes, following these best practices can help prevent common solubility issues:
-
Start with a Small Amount: Before dissolving the entire sample, test the solubility of a small aliquot.
-
Use High-Purity Solvents: Always use sterile, high-purity water, buffers, or organic solvents.
-
Gentle Agitation: Vortexing or sonication can help break up aggregates and promote dissolution.
-
Controlled Heating: Gentle warming (e.g., to 37°C) can increase the solubility of some peptides. Avoid excessive heat, which can cause degradation.
-
pH Adjustment: The net charge of a peptide, which affects its solubility, is pH-dependent. For acidic peptides, a slightly basic buffer may help, while a slightly acidic buffer may be beneficial for basic peptides.
-
Prepare Fresh Solutions: It is best to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can the TFA counterion interfere with my biological assays?
Yes, residual TFA from the synthesis process can be problematic in sensitive biological assays. TFA is a strong acid and can alter the pH of your experimental media. At higher concentrations, it can also exhibit cytotoxicity. If you suspect TFA interference, consider performing a salt exchange to replace the TFA counterion with a more biocompatible one, such as hydrochloride or acetate.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 9.09 | 10.24 | Heating to 37°C and sonication can aid dissolution.[1][3] |
Data for other solvents like DMSO, ethanol, and PBS are not quantitatively established in the public domain. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in Water
This protocol describes the standard method for dissolving this compound in water for use in aqueous-based assays.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water based on the molecular weight of 887.9 g/mol ).
-
Vortex the tube for 30-60 seconds to initially mix the powder and solvent.
-
If the peptide is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
After heating, vortex the tube again.
-
If solubility is still an issue, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Filter-sterilize the solution through a 0.22 µm filter if it will be used in cell culture.
-
For storage, aliquot the solution into sterile tubes and store at -20°C or -80°C.
Protocol 2: Dissolution of this compound in DMSO for Stock Solutions
This protocol is for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of this compound powder to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the tube. It is recommended to start with a higher concentration than your final stock to ensure complete dissolution.
-
Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming to room temperature can be applied if necessary.
-
Once dissolved, you can add more DMSO to reach your final desired stock concentration.
-
For use in aqueous solutions, dilute the DMSO stock solution at least 1:200 to keep the final DMSO concentration below 0.5%.
-
Store the DMSO stock solution in aliquots at -20°C.
Signaling Pathway and Experimental Workflow Diagrams
Tissue Kallikrein Signaling Pathway in Cancer Cell Invasion
Tissue kallikrein promotes cancer cell invasion through a signaling cascade involving the activation of Protease-Activated Receptor-1 (PAR-1) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways, such as the ERK pathway, which ultimately promotes cell migration and invasion. KKI-5, as a tissue kallikrein inhibitor, blocks the initiation of this cascade.
Caption: KKI-5 inhibits the Tissue Kallikrein signaling cascade.
Experimental Workflow: Testing this compound Efficacy in a Cell Invasion Assay
This workflow outlines the key steps to assess the inhibitory effect of this compound on cancer cell invasion, a functional consequence of inhibiting the tissue kallikrein pathway.
Caption: Workflow for a cell invasion assay with this compound.
References
How to prevent KKI-5 TFA degradation in solution
<
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of KKI-5 TFA in solution. KKI-5 is a specific inhibitor of tissue kallikrein and is provided as a trifluoroacetic acid (TFA) salt.[1][2] The TFA counterion is crucial for the stability of the lyophilized peptide, as it minimizes moisture absorption and subsequent hydrolytic degradation.[3] However, once reconstituted, several factors can influence its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the TFA salt used?
A: KKI-5 is a synthetic peptide, with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, that acts as a specific inhibitor of tissue kallikrein.[1] It is often supplied as a TFA salt because the trifluoroacetate counterion enhances the stability of the lyophilized powder by reducing moisture uptake and preventing hydrolysis.[3] This salt form also generally improves solubility in aqueous solutions.[3]
Q2: What are the primary causes of this compound degradation in solution?
A: The main factors leading to the degradation of this compound in solution include:
-
Improper pH: The peptide is most stable in neutral to slightly acidic conditions.[3] Extreme pH levels can lead to hydrolysis of the peptide bonds or deamidation of amino acid residues.
-
Repeated Freeze-Thaw Cycles: This can cause the peptide to aggregate or lose its biological activity.[3]
-
Elevated Temperatures: Higher temperatures accelerate chemical degradation pathways.[3]
-
High Ionic Strength: Concentrated salt solutions may promote the aggregation or precipitation of the peptide.[3]
-
Moisture: The presence of excessive water can encourage hydrolysis, especially in the lyophilized state.[3]
Q3: How should I properly store this compound in its lyophilized and solution forms?
A: Proper storage is critical for maintaining the integrity of this compound. Storage recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | Up to 2 years | Store sealed and away from moisture.[1] |
| -20°C | Up to 1 year | Store sealed and away from moisture.[1] | |
| In Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Store sealed and protected from moisture.[1] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Store sealed and protected from moisture.[1] |
Q4: What is the best way to dissolve this compound?
A: this compound is soluble in water up to 9.09 mg/mL.[1][3] To achieve maximum solubility and prevent aggregation, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath.[1][3] For in vivo studies, PBS can also be used, with a reported solubility of 12.5 mg/mL.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Low or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Verify that the storage and handling procedures outlined in the FAQ section were followed. Prepare a fresh stock solution from lyophilized powder. |
| Incorrect Concentration | Confirm the peptide content of the lyophilized powder, which should be >85% as determined by amino acid analysis.[3] Re-quantify the peptide concentration in your stock solution. |
| Aggregation | Inspect the solution for any visible precipitates. If present, try redissolving using the recommended sonication and gentle heating method.[1][3] |
Issue 2: Solution Appears Cloudy or Contains Precipitate
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the recommended solvent and concentration are being used. Utilize sonication and gentle warming to 37°C to aid dissolution.[1][3] |
| Aggregation | This may occur after freeze-thaw cycles. Prepare fresh aliquots from a new stock solution and avoid repeated freezing and thawing.[3] |
| High Salt Concentration | If using a buffer with high ionic strength, this may reduce peptide solubility.[3] Consider using a buffer with a lower salt concentration. |
Logical Flow for Troubleshooting this compound Solution Issues
The following diagram outlines a logical workflow for identifying and resolving common problems encountered with this compound solutions.
References
KKI-5 Technical Support Center: Optimizing Efficacy and Troubleshooting TFA-Related Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KKI-5, a specific inhibitor of tissue kallikrein. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the efficacy of KKI-5 in your research and navigate potential challenges related to its trifluoroacetic acid (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is KKI-5 and what is its mechanism of action?
A1: KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1] Tissue kallikrein is a serine protease that plays a key role in the Kallikrein-Kinin system by cleaving kininogen to produce bradykinin, a potent inflammatory mediator. By inhibiting tissue kallikrein, KKI-5 can attenuate downstream signaling pathways involved in inflammation, vascular permeability, and potentially cancer cell invasion.[1]
Q2: Why is KKI-5 typically supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is widely used in the solid-phase synthesis and purification of peptides like KKI-5.[2] It is effective for cleaving the peptide from the resin and as a counter-ion during HPLC purification. Consequently, synthetic peptides are often delivered as TFA salts.[2]
Q3: Can the TFA salt of KKI-5 affect my experimental results?
A3: Yes, residual TFA in your KKI-5 sample can significantly impact experimental outcomes. TFA can exhibit dose-dependent cytotoxicity, interfering with cell proliferation and viability assays.[2] It can also alter the peptide's conformation and solubility. For sensitive biological assays, it is highly recommended to either remove the TFA or use a peptide with a different salt form, such as acetate or hydrochloride.[2][3]
Q4: When should I consider removing TFA from my KKI-5 sample?
A4: TFA removal is critical for cellular assays, in vivo studies, and any application where high biological activity and reproducibility are paramount.[2] If you are observing unexpected cytotoxicity, reduced efficacy, or high variability in your results, residual TFA may be a contributing factor. For applications such as structural biology (NMR, crystallography), TFA removal is also recommended to ensure the peptide adopts its native conformation.[2]
Q5: What are the common methods for TFA removal?
A5: The two most common and effective methods for removing TFA from peptide samples are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it to replace the TFA counter-ions with chloride ions.[4]
-
Ion-Exchange Chromatography: This method uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a solution containing the desired counter-ion, such as acetate.
Troubleshooting Guide: TFA-Related Issues
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity in cell-based assays. | Residual TFA in the KKI-5 sample is a known cytotoxic agent, even at nanomolar concentrations.[2] | 1. Perform a TFA removal procedure (see protocols below). 2. Test a range of KKI-5 concentrations to determine the toxicity threshold in your specific cell line. 3. If possible, obtain KKI-5 as an acetate or hydrochloride salt for comparison. |
| Reduced or inconsistent inhibitory activity of KKI-5. | TFA can interfere with enzyme kinetics and receptor binding, potentially altering the efficacy of KKI-5.[2] | 1. Exchange the TFA salt for a more biocompatible counter-ion like acetate or chloride. 2. Re-evaluate the IC50 of the TFA-free KKI-5 in your assay. |
| Poor solubility or precipitation of KKI-5 upon reconstitution. | TFA can affect the secondary structure and solubility of peptides.[2] | 1. Try dissolving the peptide in a different buffer system. 2. Perform a TFA salt exchange, as the hydrochloride or acetate salt may have different solubility properties. |
| Variability between different batches of KKI-5. | The amount of residual TFA can vary between synthesis batches, leading to inconsistent results. | 1. Quantify the TFA content in each batch if possible. 2. Implement a standard TFA removal protocol for all batches before use to ensure consistency. |
Data Presentation: The Impact of TFA on KKI-5 Efficacy
Table 1: Hypothetical Impact of TFA on KKI-5 IC50 in a Kallikrein Inhibition Assay
| KKI-5 Salt Form | Expected IC50 Range | Rationale |
| KKI-5 TFA Salt | Potentially higher and more variable | TFA can denature enzymes and interfere with binding, leading to an apparent decrease in inhibitory potency.[2] |
| TFA-free KKI-5 (HCl or Acetate salt) | Lower and more consistent | Removal of TFA is expected to provide a more accurate measurement of KKI-5's intrinsic inhibitory activity. |
Table 2: Anticipated Effects of this compound in a Breast Cancer Cell Viability (MTT) Assay
| Concentration of this compound | Expected Cell Viability (%) | Rationale |
| Low (e.g., 1-10 µM) | Dose-dependent decrease | The observed effect will be a combination of KKI-5's biological activity and the cytotoxic effects of TFA. |
| High (e.g., >50 µM) | Significant decrease | At higher concentrations, the cytotoxic contribution of TFA may mask the specific inhibitory effects of KKI-5. |
| TFA-free KKI-5 (Control) | Dose-dependent decrease | The observed cytotoxicity should be primarily due to the biological activity of KKI-5, providing a more accurate assessment of its anti-proliferative effects. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of KKI-5's mechanism of action and the experimental procedures for its use, the following diagrams have been generated.
Experimental Protocols
Protocol 1: TFA Removal from KKI-5 via HCl Lyophilization
Objective: To replace the trifluoroacetate (TFA) counter-ion of KKI-5 with a chloride (HCl) counter-ion.
Materials:
-
This compound salt
-
Milli-Q or other high-purity water
-
Hydrochloric acid (HCl), molecular biology grade
-
Lyophilizer (freeze-dryer)
-
Microcentrifuge tubes
-
pH meter
Procedure:
-
Prepare a 10 mM HCl solution: Dilute a stock solution of HCl in Milli-Q water to a final concentration of 10 mM. Verify the pH.
-
Dissolve the this compound salt: Weigh the desired amount of this compound salt and dissolve it in the 10 mM HCl solution at a concentration of 1 mg/mL.
-
Freeze the sample: Flash-freeze the solution in a microcentrifuge tube using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize: Place the frozen sample on a pre-chilled lyophilizer and run until all the solvent has sublimated (typically overnight).
-
Repeat: Re-dissolve the lyophilized KKI-5 powder in the same volume of 10 mM HCl solution.
-
Repeat freezing and lyophilization: Repeat steps 3 and 4 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, the resulting KKI-5 HCl salt can be reconstituted in the desired buffer for your experiment.
Protocol 2: Matrigel Invasion Assay with KKI-5 in MDA-MB-231 Breast Cancer Cells
Objective: To assess the effect of KKI-5 on the invasive potential of MDA-MB-231 human breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Serum-free DMEM
-
KKI-5 (TFA-free, reconstituted in a suitable vehicle)
-
Vehicle control
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel Basement Membrane Matrix
-
Cold, sterile pipette tips and microcentrifuge tubes
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Inverted microscope
Procedure:
-
Prepare Matrigel-coated inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free DMEM.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 5 x 10^5 cells/mL.
-
-
Invasion Assay:
-
Rehydrate the Matrigel-coated inserts with 100 µL of serum-free DMEM for 2 hours at 37°C.
-
Remove the rehydration medium.
-
In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant.
-
In the upper chamber, add 100 µL of the cell suspension (5 x 10^4 cells).
-
Add the desired concentrations of KKI-5 or vehicle control to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert by immersing it in methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained, invaded cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition.
-
Compare the number of invaded cells in the KKI-5 treated groups to the vehicle control to determine the inhibitory effect.
-
References
KKI-5 TFA stability and avoiding freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of KKI-5 TFA, a specific inhibitor of tissue kallikrein. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage conditions for this compound depend on its form:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1] It is stable for up to one month at -20°C and up to six months at -80°C.
-
Reconstituted Solution: Once reconstituted, the solution is more susceptible to degradation. For short-term storage (up to one week), it can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution and store it at -80°C.
Q2: Why is it critical to avoid repeated freeze-thaw cycles for reconstituted this compound?
A2: Repeated freeze-thaw cycles can significantly impact the stability and activity of reconstituted this compound for several reasons:
-
Aggregation: The process of freezing and thawing can cause peptides to aggregate, leading to a loss of biological activity.[2]
-
Degradation: Temperature fluctuations can accelerate chemical degradation pathways.[2]
-
pH Shifts: The pH of buffered solutions can change during the freezing process, which can affect peptide stability.[2]
-
Protein Oxidation: Freeze-thaw cycles can increase protein oxidation, leading to degradation.[3]
To avoid these issues, it is highly recommended to aliquot the reconstituted this compound into single-use volumes before freezing.
Q3: What is the role of the Trifluoroacetate (TFA) salt in KKI-5?
A3: The trifluoroacetate (TFA) counter-ion contributes to the stability of the lyophilized KKI-5 peptide. It helps to minimize moisture absorption, thereby preventing hydrolytic degradation.
Q4: How should I handle the lyophilized this compound powder upon receiving it?
A4: Upon receipt, the vial containing lyophilized this compound should be stored at -20°C or -80°C. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the peptide.
Troubleshooting Guide
Q1: I am observing lower than expected activity in my experiments with a freshly reconstituted this compound solution. What could be the cause?
A1: Several factors could contribute to lower than expected activity:
-
Improper Storage of Lyophilized Powder: If the lyophilized powder was not stored at the recommended -20°C or -80°C, it may have degraded.
-
Moisture Contamination: If the vial was opened before it reached room temperature, moisture could have condensed on the powder, leading to hydrolysis.
-
Incorrect Reconstitution: Ensure the correct solvent and concentration were used as specified in the product datasheet. Using a solvent in which the peptide is not fully soluble can lead to inaccurate concentrations.
Q2: My this compound stock solution, which has been stored for a while, is showing reduced efficacy. Why might this be happening?
A2: The most likely cause is degradation due to improper storage or handling:
-
Repeated Freeze-Thaw Cycles: If the stock solution was not aliquoted and has been subjected to multiple freeze-thaw cycles, the peptide has likely aggregated or degraded.
-
Storage at 4°C for an Extended Period: Reconstituted peptides are not stable at 4°C for long periods. For storage longer than a week, freezing at -80°C is necessary.
-
Exposure to Light: Peptides can be light-sensitive. Ensure the stock solution is stored in a light-protected vial.
Q3: I see visible precipitates in my reconstituted this compound solution after thawing. What should I do?
A3: The presence of precipitates after thawing is a strong indication of peptide aggregation, likely caused by the freeze-thaw process. It is not recommended to use a solution with visible precipitates, as the concentration of active, soluble peptide will be unknown and likely much lower than intended. To prevent this, ensure proper aliquoting and flash-freezing of the stock solution.
Data Presentation
The following table summarizes representative data on the impact of repeated freeze-thaw cycles on the stability of peptides and proteins. While this data is not specific to this compound, it illustrates the general trend of degradation observed with increasing numbers of freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Analyte | Change in Concentration/Integrity | Source |
| 5 | MMP-7 | ~15% increase (in plasma) | [4] |
| 5 | VEGF | ~15% increase (in plasma) | [4] |
| 5 | TNF-α | ~3% decrease | [4] |
| 10 | General Peptides | Highest coefficient of variation in peak area | [5] |
Experimental Protocols
Recommended Protocol for Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receiving the lyophilized this compound, immediately store the unopened vial at -20°C or -80°C.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 15-20 minutes. This is a critical step to prevent moisture condensation.
-
Reconstitution: Reconstitute the lyophilized powder using the recommended sterile solvent (e.g., sterile water or a buffer specified in the product datasheet) to the desired stock concentration. Gently swirl or pipette up and down to dissolve the powder completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and to prevent the need for repeated freeze-thaw cycles.
-
Freezing: For long-term storage, flash-freeze the aliquots by placing them in a dry ice/ethanol bath or in the vapor phase of liquid nitrogen before transferring them to a -80°C freezer. Slow freezing can promote the formation of ice crystals that may damage the peptide.[6]
-
Thawing: When ready to use, thaw a single aliquot rapidly in a room temperature water bath. Once thawed, keep the solution on ice until it is used in the experiment.
-
Usage: Use the thawed aliquot for your experiment. Any unused portion of the thawed aliquot should be discarded and not refrozen.
Visualizations
Caption: Recommended workflow for handling this compound to ensure stability and experimental reproducibility.
Caption: Postulated signaling pathway inhibited by this compound in cancer cells.[7][8]
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. Tissue kallikrein promotes prostate cancer cell migration and invasion via a protease-activated receptor-1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human tissue kallikreins: physiologic roles and applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Potential off-target effects of KKI-5 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of KKI-5 TFA, a specific inhibitor of tissue kallikrein (KLK1). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic, peptide-based inhibitor with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2.[1] Its primary and intended target is tissue kallikrein (KLK1), a serine protease involved in various physiological processes, including the cleavage of kininogen to produce bradykinin.[2][3][4][5] The "TFA" designation refers to the trifluoroacetate salt, which is a common counterion used in peptide synthesis and purification.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of KLK1, the potential for off-target effects exists, primarily due to the structural similarities within the kallikrein family of serine proteases. The human kallikrein family consists of 15 members (KLK1-KLK15), many of which share conserved active site geometries.[2][3] Therefore, this compound may exhibit cross-reactivity with other KLK family members.
Q3: Has a comprehensive off-target profile for this compound been published?
To date, a comprehensive public screening of this compound against a broad panel of proteases, including a full KLK family panel, has not been identified in the available literature. Therefore, researchers should exercise caution and consider experimentally verifying the selectivity of this compound in their specific model system.
Q4: What are the downstream consequences of potential off-target inhibition of other kallikreins?
Inhibition of other KLK family members could lead to a range of unintended biological effects, as these proteases are involved in diverse physiological and pathological processes, including skin desquamation, semen liquefaction, and cancer progression.[6][7] For instance, off-target inhibition of KLK5, KLK7, or KLK14 in the skin could disrupt normal skin shedding processes.[8]
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential off-target effects of this compound in their experiments.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype: Unexplained or paradoxical cellular or physiological effects not consistent with KLK1 inhibition. | Inhibition of other KLK family members or unrelated proteases with similar substrate specificity. | 1. Perform a protease selectivity assay: Test the inhibitory activity of this compound against a panel of purified proteases, prioritizing members of the kallikrein family. 2. Validate with a structurally distinct KLK1 inhibitor: Compare the phenotype observed with this compound to that of another specific KLK1 inhibitor with a different chemical scaffold. 3. Rescue experiment: If a specific off-target is identified, attempt to rescue the phenotype by adding the product of the off-target enzyme's activity. |
| Inconsistent Results: High variability in experimental outcomes between batches of this compound or between different experimental setups. | Contamination of the this compound preparation with other peptides or impurities that may have off-target activity. | 1. Verify the purity and identity of this compound: Use analytical techniques such as HPLC and mass spectrometry to confirm the purity and correct mass of the peptide. 2. Source from a reputable supplier: Ensure the quality and consistency of the supplied inhibitor. |
| Cell Viability Issues: Unexpected cytotoxicity or changes in cell proliferation. | Inhibition of proteases essential for cell survival or signaling pathways that regulate cell growth. | 1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which this compound affects cell viability. 2. Assess apoptosis and necrosis: Use assays such as TUNEL or Annexin V/PI staining to determine the mechanism of cell death. 3. Compare with a control peptide: Use a scrambled peptide with the same amino acid composition but a different sequence to rule out non-specific peptide effects. |
Experimental Protocols
Protocol 1: Protease Selectivity Profiling using a Fluorogenic Substrate Assay
This protocol outlines a general method to assess the selectivity of this compound against a panel of purified proteases.
Materials:
-
This compound
-
Purified proteases of interest (e.g., KLK1, KLK2, KLK4, KLK5, etc.)
-
Fluorogenic peptide substrates for each protease
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for each enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Method:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in assay buffer to generate a range of concentrations for IC50 determination.
-
In the 96-well plate, add the assay buffer, the purified protease, and the this compound dilution (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: The Kallikrein-Kinin system and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. glpbio.com [glpbio.com]
- 6. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of KKI-5 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KKI-5 TFA. Our aim is to help you address potential issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein (KLK1).[1] It is supplied as a trifluoroacetate (TFA) salt. KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, which encompasses the kallikrein proteolytic site. The peptide sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2.
The mechanism of action of KKI-5 involves the inhibition of tissue kallikrein's enzymatic activity. Tissue kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving low-molecular-weight kininogen (LMWK) to produce kinins, such as bradykinin. These kinins are potent inflammatory mediators. By inhibiting tissue kallikrein, KKI-5 can attenuate these inflammatory pathways. KKI-5 has been investigated for its role in attenuating breast cancer cell invasion.
Q2: We are observing significant differences in the inhibitory effect of this compound between different lots. What could be the cause?
Batch-to-batch variability in the activity of synthetic peptides like this compound can stem from several factors:
-
Purity of the Peptide: The percentage of the full-length, correct sequence peptide can vary between synthesis batches. Impurities, such as truncated or modified peptides, may have lower or no activity, thus affecting the overall potency of the product.
-
Peptide Content: The net peptide content (NPC) can differ from batch to batch. The lyophilized powder you receive is not 100% peptide; it also contains counterions (TFA) and water. Variations in NPC will lead to inaccuracies in the final concentration of your working solutions if not accounted for.
-
Counterion (TFA) Content: The amount of trifluoroacetic acid (TFA) can vary between lots.[2][3] High concentrations of TFA can be cytotoxic and may interfere with cellular assays, potentially leading to inconsistent results.[2][4]
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of this compound solutions can lead to degradation or aggregation of the peptide, reducing its activity.
Q3: How can we minimize the impact of batch-to-batch variability in our experiments?
To mitigate the effects of lot-to-lot differences, we recommend the following:
-
Qualify New Batches: Before starting a new series of experiments, it is crucial to qualify each new lot of this compound. This can be done by performing a dose-response curve and comparing the IC50 value to that of a previously validated batch.
-
Accurate Concentration Determination: Always refer to the Certificate of Analysis (CofA) for the specific batch you are using to determine the net peptide content. Use this value to calculate the precise amount of powder needed to achieve your desired final concentration.
-
Standardize Solution Preparation and Storage: Prepare stock solutions in a consistent manner and aliquot them to avoid multiple freeze-thaw cycles. Store the lyophilized powder and stock solutions at the recommended temperatures (-20°C or -80°C).
-
Consider Counterion Exchange: For highly sensitive cellular assays, you may consider exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl).[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments with the same batch | Inaccurate pipetting, especially at low volumes. | Use calibrated pipettes and prepare a master mix for your serial dilutions. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. | |
| Variability in incubation times or temperatures. | Strictly adhere to the established protocol for all incubation steps. | |
| Lower than expected potency for a new batch | Lower net peptide content in the new batch. | Adjust the amount of this compound used based on the net peptide content provided in the Certificate of Analysis for the new batch. |
| Degradation of the peptide due to improper storage. | Ensure the lyophilized powder has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. | |
| High background or unexpected cellular toxicity | High concentration of TFA counterion in the batch.[2][4] | Consider performing a buffer exchange or dialysis to reduce the TFA concentration. If the problem persists, contact the supplier for a batch with lower TFA content. |
| Contamination of the this compound solution. | Prepare fresh solutions using sterile technique and high-purity solvents. |
Data Presentation
Table 1: Illustrative Example of Batch-to-Batch Variability in this compound Specifications
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 96.2% | ≥ 95% |
| Net Peptide Content | 85.3% | 78.9% | Report Value |
| TFA Content (by NMR) | 12.1% | 18.5% | ≤ 20% |
| In Vitro IC50 (Kallikrein Activity Assay) | 52.3 nM | 68.7 nM | Report Value |
Note: This data is for illustrative purposes only and does not represent actual product specifications.
Experimental Protocols
Protocol 1: Quality Control of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: 5% to 65% Mobile Phase B over 20 minutes
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas to determine the purity of the peptide. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry
This protocol outlines a general procedure for confirming the molecular weight of this compound.
Materials:
-
This compound
-
Mass spectrometry-grade water
-
Mass spectrometry-grade acetonitrile
-
Formic acid
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare a 10 µM solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
The theoretical molecular weight of KKI-5 (as the free peptide) is approximately 887.9 g/mol .
-
Look for the corresponding [M+H]+ ion at m/z 888.9 and potentially other charge states (e.g., [M+2H]2+ at m/z 444.95).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Tissue Kallikrein, blocking inflammatory pathways.
Caption: Workflow for qualifying a new lot of this compound before experimental use.
References
- 1. Buy Kki-5 (tfa) [smolecule.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 4. genscript.com.cn [genscript.com.cn]
Impact of TFA counterion on KKI-5 TFA activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of KKI-5 TFA, a specific inhibitor of tissue kallikrein. The information provided addresses common issues that may arise during experiments due to the presence of the trifluoroacetate (TFA) counterion.
Troubleshooting Guides
Residual trifluoroacetic acid from the synthesis and purification of KKI-5 can interfere with biological assays, leading to inconsistent or erroneous results. Below are guides to help you troubleshoot common problems encountered when using this compound.
Issue 1: Inconsistent or Reduced Activity in Kallikrein Inhibition Assays
Possible Cause: The acidic nature of the TFA counterion can lower the pH of the assay buffer, thereby affecting the enzymatic activity of kallikrein and the inhibitory potency of KKI-5.[1][2]
| Symptom | Potential TFA-Related Cause | Recommended Solution |
| Higher than expected IC50 value | Lowered pH of the assay buffer outside the optimal range for kallikrein activity. | 1. Verify pH: After adding this compound to your assay buffer, confirm that the final pH is within the optimal range for the enzyme (typically pH 7.5-8.5).2. Increase Buffer Capacity: If a significant pH drop is observed, use a buffer with a higher buffering capacity.3. Perform a Counterion Exchange: Exchange the TFA for a more biocompatible counterion like hydrochloride (HCl) or acetate.[1] |
| High variability between replicates | Inconsistent TFA concentration in stock solutions or dilutions. | 1. Ensure Complete Solubilization: Thoroughly vortex and visually inspect your this compound stock solution to ensure complete dissolution.2. Use a TFA Control: In a parallel experiment, test the effect of a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as in your this compound experiment to assess the direct impact of TFA on the assay.[1] |
Issue 2: Unexpected Results in Cell-Based Assays (e.g., Cell Invasion, Proliferation)
Possible Cause: The TFA counterion can have direct biological effects on cells, which may include altered cell growth, viability, or signaling pathways, thus masking or confounding the specific inhibitory effects of KKI-5.[2][3] KKI-5 has been shown to attenuate breast cancer cell invasion.[4][5]
| Symptom | Potential TFA-Related Cause | Recommended Solution |
| Inhibition of cell proliferation at concentrations where KKI-5 is not expected to be cytotoxic | Direct cytotoxic or anti-proliferative effects of the TFA counterion.[2][3] | 1. TFA Control: Treat cells with a TFA salt solution at concentrations equivalent to those present in the this compound experiment to determine the baseline effect of the counterion.2. Counterion Exchange: Switch to a different salt form of KKI-5, such as KKI-5 HCl or acetate, to eliminate the confounding effects of TFA.[2] |
| Inconsistent cell invasion assay results | TFA-induced changes in cell health or behavior, or alteration of the pH of the culture medium. | 1. Monitor Cell Morphology: Visually inspect cells for any signs of stress or morphological changes in the presence of this compound.2. Check Medium pH: Ensure the pH of the cell culture medium is stable after the addition of the inhibitor.3. Use an Alternative Salt Form: If available, use a non-TFA salt form of KKI-5 for all cell-based experiments. |
Data Presentation: Hypothetical Impact of TFA on KKI-5 Activity
| Parameter | This compound | KKI-5 HCl (Hypothetical) | Rationale for Difference |
| Kallikrein Inhibition IC50 | 150 nM | 100 nM | The acidic TFA counterion may slightly alter the assay pH, leading to a small but measurable decrease in apparent potency. |
| Cell Invasion Inhibition EC50 | 500 nM | 350 nM | TFA can have modest cytotoxic or anti-proliferative effects, which could confound the measurement of specific invasion inhibition, leading to a higher apparent EC50.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is KKI-5 and what is its mechanism of action?
A1: KKI-5 is a synthetic peptide-based specific inhibitor of tissue kallikrein.[4][5] It is designed as a substrate analog inhibitor, homologous to the sequence of kininogen between Ser386 and Gln392.[4] By binding to the active site of kallikrein, KKI-5 prevents the enzyme from cleaving its natural substrates.
Q2: Why is KKI-5 often supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is widely used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[2] As a result, the final lyophilized peptide is often isolated as a TFA salt.
Q3: Can the TFA counterion affect my experimental results?
A3: Yes, the TFA counterion can significantly impact biological assays.[2][3] It can alter the pH of your assay solutions, which is critical for enzyme kinetics.[1] Furthermore, TFA can have direct biological effects on cells, such as inhibiting or, in some cases, stimulating cell growth, which can interfere with cell-based assays.[2][3]
Q4: How can I determine if TFA is affecting my experiment?
A4: The best approach is to run a control experiment using a TFA salt (e.g., sodium trifluoroacetate) at the same concentration as the TFA present in your this compound solution.[1] This will help you to distinguish the effects of the peptide from the effects of the counterion.
Q5: What are the alternatives to using this compound?
A5: The most effective way to avoid TFA-related issues is to use a different salt form of KKI-5, such as the hydrochloride (HCl) or acetate salt.[2] This can be achieved by performing a counterion exchange on the this compound.
Q6: How can I perform a counterion exchange to remove TFA?
A6: A common method for exchanging TFA for HCl is to dissolve the peptide in a dilute HCl solution (e.g., 10 mM) and then lyophilize the sample. This process is typically repeated 2-3 times to ensure complete removal of TFA.[6] Other methods include ion-exchange chromatography.
Experimental Protocols
Protocol 1: Kallikrein Inhibition Assay
This protocol is adapted from general fluorogenic kallikrein activity assays and should be optimized for your specific experimental conditions.[7][8]
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Enzyme: Recombinant human tissue kallikrein, diluted in Assay Buffer to the desired final concentration.
-
Substrate: A fluorogenic kallikrein substrate (e.g., Boc-Val-Pro-Arg-AMC), prepared as a stock solution in DMSO and diluted in Assay Buffer.
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, followed by serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of the this compound dilution (or vehicle control). b. Add 25 µL of the kallikrein enzyme solution to each well. c. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well. e. Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (v) for each concentration of KKI-5. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Cell Invasion Assay (Boyden Chamber)
This protocol is a general guideline for assessing the effect of KKI-5 on the invasion of cancer cells through a basement membrane matrix.[9][10]
-
Prepare Materials:
-
Cell Culture Inserts (e.g., 8 µm pore size) and companion plates.
-
Basement membrane matrix (e.g., Matrigel®).
-
Cell Culture Medium: Appropriate medium for your cell line, with and without serum.
-
This compound: Prepared as a stock solution and diluted in serum-free medium.
-
-
Assay Procedure: a. Coat the apical side of the cell culture inserts with a thin layer of basement membrane matrix and allow it to solidify. b. Prepare a single-cell suspension of your cells in serum-free medium. c. Add the cell suspension (containing different concentrations of this compound or vehicle control) to the upper chamber of the inserts. d. In the lower chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum). e. Incubate for a period that allows for cell invasion (e.g., 24-48 hours). f. After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. g. Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye). h. Count the number of invading cells in several fields of view under a microscope.
-
Data Analysis: a. Quantify the number of invaded cells for each treatment condition. b. Normalize the data to the vehicle control. c. Plot the percentage of invasion as a function of this compound concentration to determine the EC50.
Visualizations
Caption: Inhibition of the Kallikrein-Kinin System by KKI-5.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 9. corning.com [corning.com]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of KKI-5 TFA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the HPLC purification of the kallikrein inhibitor KKI-5 TFA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Handling
Q1: How should I dissolve my crude this compound sample for HPLC injection?
A1: this compound is soluble in aqueous solutions.[1][2] For initial purification runs, dissolve the lyophilized peptide in the mobile phase's aqueous component (Solvent A), which is typically 0.1% TFA in water. If you encounter solubility issues, you can try sonicating the solution or using a minimal amount of a stronger solvent like acetonitrile and then diluting it with Solvent A. It is crucial to filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[2] Once dissolved in a solvent, store the solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
HPLC Method & Optimization
Q3: What is a good starting point for an HPLC purification method for this compound?
A3: A standard starting method for purifying peptides like this compound is reversed-phase HPLC (RP-HPLC) using a C18 column. The mobile phase typically consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A common starting gradient is a linear gradient from 5% to 65% Solvent B over 30 minutes.
Q4: My peaks are broad or tailing. How can I improve the peak shape?
A4: Poor peak shape is a common issue in peptide purification and can be caused by several factors:
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column. Ensure that the TFA concentration in your mobile phase is sufficient (around 0.1%) to minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the sample load.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect peak shape. TFA helps to keep the peptide protonated and reduces secondary interactions.
Q5: I am not getting good separation between my this compound peak and impurities. What can I do?
A5: To improve the resolution between your target peptide and impurities, you can try the following:
-
Shallow Gradient: A shallower gradient can enhance separation. For KKI-5, a focused gradient of 25-45% acetonitrile over 40 minutes has been reported to be effective.
-
Dual Ion-Pairing Agents: An optimized method for KKI-5 purification uses a mobile phase containing both 0.05% TFA and 0.05% heptafluorobutyric acid (HFBA).[3] This dual ion-pairing strategy can provide superior selectivity for separating KKI-5 from closely related impurities.[3]
-
Change the Organic Solvent: While acetonitrile is most common, you can also try other organic solvents like methanol or isopropanol in your mobile phase, which can alter the selectivity of the separation.
Post-Purification
Q6: How do I remove the TFA from my purified KKI-5?
A6: TFA is volatile and can often be removed by repeated lyophilization (freeze-drying) of the purified fractions.[4] For applications where residual TFA may be problematic, you can perform a salt exchange. This typically involves dissolving the peptide in a dilute solution of an alternative acid (like hydrochloric acid) and then lyophilizing.
Experimental Protocols
General Preparative RP-HPLC Protocol for this compound Purification
This protocol is a general guideline and may require optimization for your specific instrumentation and crude sample purity.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 100% B (wash)
-
40-45 min: 100% B (isocratic)
-
45-50 min: 100% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified this compound as a white powder.
Quantitative Data
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C37H56F3N11O11 | [3] |
| Molecular Weight | 887.9 g/mol | [3] |
| Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 | [2] |
| Solubility in Water | 9.09 mg/mL (10.24 mM) | [1][2] |
| Solubility in PBS | 12.5 mg/mL (14.08 mM) | [2] |
Table 2: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Purity | >98% (based on similar peptides)[5] |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification.
References
Minimizing KKI-5 TFA precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KKI-5 TFA in experimental settings. This guide addresses common issues, particularly the challenge of this compound precipitation in cell culture media, and offers detailed troubleshooting protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1] Tissue kallikreins, such as Kallikrein-5 (KLK5), are a group of serine proteases. In the context of cancer, particularly breast cancer, KLK5 is involved in the degradation of the extracellular matrix (ECM), which can promote tumor invasion and metastasis.[2][3] By inhibiting tissue kallikrein, KKI-5 can attenuate these processes, making it a valuable tool for cancer research.[1]
Q2: What does the "TFA" in this compound signify, and is it important?
TFA stands for trifluoroacetate. It is a counterion that is often associated with synthetic peptides, including KKI-5, as a result of its use during peptide synthesis and purification.[4][5][6] The TFA salt can influence the peptide's solubility and stability.[6] However, it's crucial to be aware that TFA itself can have biological effects. Studies have shown that TFA can inhibit cell proliferation at certain concentrations.[7] Therefore, it is recommended to perform appropriate vehicle controls in your experiments. For sensitive applications, researchers may consider exchanging the TFA salt for a more biologically compatible one, such as acetate or hydrochloride.[4][6]
Q3: What is the known solubility of this compound?
This compound is reported to have a good solubility in water of 9.09 mg/mL, which corresponds to a molar concentration of 10.24 mM.[7] However, its solubility in complex cell culture media, which contain salts, amino acids, and proteins, may differ. It is always recommended to experimentally determine the solubility of this compound in your specific cell culture medium and under your experimental conditions.
Q4: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound in cell culture medium can be caused by several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may be above its solubility limit in the specific medium you are using.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it can lead to precipitation upon dilution.
-
Rapid Dilution: A large, rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the peptide to crash out of solution.
-
Interactions with Media Components: Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can interact with the peptide and reduce its solubility.[8]
-
Temperature and pH: Changes in temperature or pH of the medium can affect peptide solubility.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible particles upon adding this compound to media | The concentration of this compound exceeds its solubility in the culture medium. | Determine the kinetic solubility of this compound in your specific medium (see Experimental Protocol 2). Prepare working solutions at concentrations below the determined solubility limit. |
| Rapid precipitation due to a sudden change in solvent polarity. | Perform a stepwise (serial) dilution of your DMSO stock solution into the culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium. | |
| The initial this compound stock solution was not fully dissolved. | When preparing the stock solution in DMSO, ensure complete dissolution. Gentle warming to 37°C and sonication can aid in this process.[7] Visually inspect the stock for any undissolved particles before use. | |
| Precipitation occurs over time during incubation | This compound is unstable or interacting with media components, including proteins in serum. | If your experimental design allows, try reducing the serum concentration or using a serum-free medium.[8] You can also assess the stability of this compound in your medium over the time course of your experiment. |
| The final concentration of DMSO in the culture medium is too high, causing cytotoxicity and potentially affecting peptide solubility. | Ensure the final concentration of DMSO in your cell culture is kept low, ideally below 0.5%, and for some sensitive or primary cells, below 0.1%.[9][10] | |
| Inconsistent experimental results | The actual concentration of soluble this compound is lower than the intended concentration due to partial precipitation. | Once you have established a reliable protocol for preparing your this compound working solutions, ensure consistency in every experiment. Always prepare fresh working solutions from a properly stored stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing a this compound stock solution and subsequent working solutions for cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized water (for initial reconstitution if desired, though DMSO is often preferred for hydrophobic peptides)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Based on the molecular weight of this compound (887.9 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. c. Add the calculated volume of cell culture grade DMSO to the vial. d. Vortex the vial for 30-60 seconds to dissolve the peptide. e. If the peptide does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.[7] f. Visually inspect the solution to ensure it is clear and free of any particulates. g. Aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (Example: 10 µM in 10 mL of medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm 10 mL of your complete cell culture medium to 37°C. c. Stepwise Dilution: To avoid precipitation, it is recommended to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. d. Add 100 µL of the 1 mM intermediate solution to the 10 mL of pre-warmed medium to achieve a final concentration of 10 µM. e. Alternatively, for a direct dilution, add 10 µL of the 10 mM stock solution dropwise to the 10 mL of medium while gently swirling. f. The final DMSO concentration in this example will be 0.1%. Always calculate and record the final DMSO concentration. g. Use the freshly prepared working solution immediately for your experiment.
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Medium
This protocol allows for the determination of the kinetic solubility of this compound in your specific cell culture medium, helping you to establish a maximum working concentration.
Materials:
-
10 mM this compound in DMSO stock solution
-
Your specific cell culture medium (with and without serum, if applicable)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer for light scattering
Procedure:
-
Plate Preparation: a. In a 96-well plate, add your cell culture medium to a series of wells.
-
Serial Dilution: a. Create a serial dilution of your 10 mM this compound stock solution in DMSO. b. Add a small, consistent volume (e.g., 2 µL) of each concentration of the this compound stock solution to the wells containing the medium. This will create a range of final this compound concentrations.
-
Incubation: a. Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours).
-
Measurement of Precipitation: a. Visual Inspection: Examine the wells under a light microscope for any signs of precipitation (crystals, amorphous particles). b. Turbidity Measurement: Measure the absorbance of the wells at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance indicates turbidity due to precipitation. c. Nephelometry: If available, a nephelometer can be used to measure light scattering, which is a more sensitive method for detecting precipitation.
-
Data Analysis: a. Plot the absorbance/light scattering reading against the concentration of this compound. b. The concentration at which a significant increase in the signal is observed is the kinetic solubility limit.
Signaling Pathway
The kallikrein-kinin system plays a complex role in cancer biology. Tissue kallikreins, like KLK5, can cleave kininogens to release kinins, which can then bind to bradykinin receptors (B1R and B2R). This can trigger downstream signaling pathways that promote inflammation, cell proliferation, and angiogenesis. Furthermore, KLKs can directly degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. KKI-5, by inhibiting tissue kallikrein, can disrupt these processes.
Caption: KKI-5 inhibits tissue kallikrein, preventing ECM degradation and kinin release.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of kallikrein-related peptidase 5 (KLK5) expression in breast cancer patients: a biomarker for the differential diagnosis of breast lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KLK5 protease suppresses breast cancer by repressing the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 5. peptide.com [peptide.com]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results with KKI-5 TFA
Welcome to the technical support center for KKI-5 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this specific inhibitor of tissue kallikrein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1] Its sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2. By inhibiting tissue kallikrein, a serine protease, this compound can attenuate processes mediated by this enzyme, such as the cleavage of kininogens to release kinins and the degradation of extracellular matrix (ECM) components. It has been investigated for its role in reducing cancer cell invasion.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro use, this compound can be dissolved in water to a concentration of 9.09 mg/mL (10.24 mM), though ultrasonic treatment may be necessary. For in vivo applications, it can be dissolved in PBS at 12.5 mg/mL (14.08 mM), also potentially requiring sonication. Proper storage is crucial for maintaining its activity.
| Storage Condition | Duration |
| Powder (sealed, away from moisture) | 2 years at -80°C, 1 year at -20°C |
| In solvent (sealed, away from moisture) | 6 months at -80°C, 1 month at -20°C |
Q3: Could the trifluoroacetate (TFA) salt affect my experimental results?
A3: Yes, it is possible. Trifluoroacetic acid is often used in the purification of synthetic peptides, resulting in a TFA salt. Studies have shown that TFA itself can have biological effects, such as inhibiting the proliferation of osteoblasts and chondrocytes at concentrations between 10⁻⁸ to 10⁻⁷ M.[2] This could lead to wrongly attributing an anti-proliferative effect to the peptide itself.[2] If you observe unexpected effects on cell viability or proliferation, it is important to consider the potential contribution of the TFA counter-ion.
Troubleshooting Guides
Issue 1: this compound Does Not Inhibit Tissue Kallikrein Activity as Expected
You are performing a kallikrein activity assay and observe that this compound is not producing the expected level of inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify calculations for dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| Inhibitor Degradation | Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions. Consider the stability of the inhibitor in your assay buffer and at the assay temperature over time. |
| Assay Conditions | Review the pH, temperature, and ionic strength of your assay buffer. Sub-optimal conditions can affect both enzyme activity and inhibitor binding. Refer to established protocols for kallikrein activity assays for optimal conditions.[3][4] |
| Substrate Competition | If using a synthetic substrate, its concentration might be too high, leading to competition with the inhibitor. Try reducing the substrate concentration. |
| Enzyme Source and Purity | The source and purity of the tissue kallikrein can influence its activity and susceptibility to inhibition. Ensure you are using a reliable source of the enzyme. |
| Presence of Other Proteases | Your sample may contain other proteases that are not inhibited by this compound and can also cleave the substrate. Use specific substrates for tissue kallikrein to minimize this possibility. |
Issue 2: Unexpected Effects on Cell Viability or Proliferation
You are using this compound in a cell-based assay and observe a decrease in cell number or metabolic activity that is not the intended outcome of tissue kallikrein inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| TFA Salt Toxicity | As mentioned in the FAQs, the TFA counter-ion can inhibit cell proliferation.[2] To confirm this, include a control with TFA salt at a concentration equivalent to that in your this compound treatment. If possible, obtain a different salt form of KKI-5 (e.g., HCl) to compare results. |
| Off-Target Effects | While KKI-5 is designed to be specific for tissue kallikrein, off-target effects on other cellular processes cannot be entirely ruled out, especially at high concentrations. Perform a dose-response experiment to find the lowest effective concentration that inhibits kallikrein without affecting cell viability. |
| Biphasic Effects | Some compounds can have biphasic effects, where low and high concentrations produce opposite or different cellular responses.[5] A comprehensive dose-response analysis is recommended. |
| Cell Line Sensitivity | The observed effect may be specific to the cell line being used. Test the effect of this compound on a different cell line that is known to be sensitive or insensitive to tissue kallikrein inhibition. |
Issue 3: Inconsistent Results in Cell Invasion or Extracellular Matrix (ECM) Degradation Assays
You are using this compound to block cancer cell invasion or ECM degradation, but your results are variable or not statistically significant.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Inhibition of Tissue Kallikrein | Ensure the concentration of this compound is sufficient to inhibit the endogenous tissue kallikrein produced by your cells. You may need to quantify the amount of secreted kallikrein to determine the appropriate inhibitor concentration. |
| Redundant Proteolytic Pathways | Cells can utilize multiple proteases for invasion and ECM degradation, such as matrix metalloproteinases (MMPs).[6] Inhibition of tissue kallikrein alone may not be sufficient to block these processes completely. Consider using a combination of inhibitors or a broad-spectrum protease inhibitor as a control to assess the contribution of other proteases. |
| Assay Variability | Invasion and degradation assays can have inherent variability. Ensure your experimental setup is consistent, including cell seeding density, matrix coating thickness, and incubation time.[7][8] |
| Phenotypic Changes | Prolonged inhibition of tissue kallikrein might induce compensatory changes in the cells, leading to the activation of alternative invasion pathways. Consider performing time-course experiments to observe the dynamics of inhibition. |
Experimental Protocols
Protocol 1: Basic Kallikrein Activity Assay
This protocol provides a general framework for measuring tissue kallikrein activity using a chromogenic substrate.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reconstitute tissue kallikrein to a working concentration in assay buffer.
-
Prepare a stock solution of a chromogenic substrate for tissue kallikrein (e.g., H-D-Val-Leu-Arg-pNA) in an appropriate solvent.
-
Prepare a stock solution of this compound in water.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of this compound at various concentrations (and a vehicle control).
-
Add 20 µL of the tissue kallikrein solution and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate.
-
Measure the absorbance at 405 nm kinetically for 10-30 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the reaction rate (V) for each well.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decitabine has a biphasic effect on natural killer cell viability, phenotype, and function under proliferative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invasive matrix degradation at focal adhesions occurs via protease recruitment by a FAK–p130Cas complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Matrix Degradation Assay to Measure the Ability of Tumor Cells to Degrade Extracellular Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
KKI-5 TFA: A Comparative Analysis of a Tissue Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of KKI-5 TFA with Other Kallikrein Inhibitors
In the landscape of serine protease inhibitors, agents targeting kallikreins have garnered significant attention for their therapeutic potential in a range of diseases, from inflammatory conditions to cancer. This guide provides a comparative overview of this compound, a specific inhibitor of tissue kallikrein, against other notable kallikrein inhibitors. The following sections detail quantitative comparisons of inhibitory activity, experimental methodologies for assessing inhibition, and the underlying signaling pathways.
Quantitative Comparison of Kallikrein Inhibitors
Table 1: Comparison of Inhibitory Potency of Various Kallikrein Inhibitors
| Inhibitor | Target Kallikrein | Inhibitor Type | Ki | IC50 | Reference |
| This compound | Tissue Kallikrein | Synthetic Peptide | Data Not Available | Data Not Available | |
| KKI-7 | Human Urinary Kallikrein (Tissue Kallikrein) | Synthetic Peptide | 4 µM | [1][2] | |
| KKI-8 | Human Urinary Kallikrein (Tissue Kallikrein) | Synthetic Peptide | 4 µM | [1][2] | |
| DX-2300 | Human Tissue Kallikrein 1 (KLK1) | Monoclonal Antibody | 0.13 nM | [3] | |
| TKI | Human Tissue Kallikrein | Synthetic Peptide | 0.7 µM | [4] | |
| LEKTI Fragments | Human Kallikrein 5 (KLK5) | Recombinant Protein | 1.2-5.5 nM (pH 8.0), 10-20 nM (pH 5.0) | [5] | |
| Kallikrein 5-IN-2 | Human Kallikrein 5 (KLK5) | Small Molecule | pIC50 = 7.1 | [6][7] | |
| Lanadelumab | Plasma Kallikrein | Monoclonal Antibody | 0.12 nM | 1.3 nM | [8] |
| Berotralstat | Plasma Kallikrein | Small Molecule | 0.44 nM | >4,500-fold higher than for plasma kallikrein | [9] |
| Sebetralstat | Plasma Kallikrein | Small Molecule | 3 nM | 6 nM | [10] |
| STAR-0215 | Plasma Kallikrein | Monoclonal Antibody | 290 pM | [11] |
Note: The distinction between tissue kallikrein and plasma kallikrein is crucial as inhibitors often exhibit specificity for one over the other.
Experimental Protocols
The determination of inhibitory constants (Ki and IC50) is fundamental to characterizing a new inhibitor. Below are detailed methodologies for key experiments cited in the comparison.
Determination of Inhibitory Constant (Ki) for Tissue Kallikrein Inhibitors
This protocol is a generalized procedure for determining the Ki of a competitive inhibitor against a tissue kallikrein.
Materials:
-
Purified human tissue kallikrein
-
Synthetic fluorogenic or chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA for trypsin-like kallikreins)
-
Inhibitor of interest (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the tissue kallikrein and the substrate in the assay buffer. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Michaelis-Menten constant (Km).
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution. Allow the enzyme and inhibitor to incubate for a predetermined period (e.g., 15-30 minutes) to reach binding equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration in the absence and presence of different inhibitor concentrations.
-
Determine the apparent Km (Km,app) from each dataset.
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = [I] / ((Km,app / Km) - 1) , where [I] is the inhibitor concentration.
-
Experimental Workflow for IC50 Determination
The following workflow outlines the steps to determine the IC50 value of an inhibitor.
Signaling Pathways
Kallikreins are key enzymes in the Kallikrein-Kinin System (KKS), a complex signaling cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain.
The Kallikrein-Kinin System
Tissue kallikrein and plasma kallikrein are the two main enzymes that initiate the KKS. Tissue kallikrein primarily cleaves low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-bradykinin). Plasma kallikrein, on the other hand, cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin. Both kallidin and bradykinin are potent vasoactive peptides that exert their effects by binding to bradykinin receptors (B1 and B2).
Mechanism of Action of this compound
This compound is a synthetic peptide-based compound designed as a specific inhibitor of tissue kallikrein. Its molecular formula is C37H56F3N11O11[12]. As a peptide analog, this compound likely acts as a competitive inhibitor, binding to the active site of tissue kallikrein and preventing it from cleaving its natural substrate, LMWK. This inhibition would block the production of kallidin and subsequently mitigate the downstream physiological effects mediated by bradykinin receptor activation. This mechanism is particularly relevant in pathological conditions where tissue kallikrein is overexpressed or hyperactive, such as in certain cancers where it can promote cell invasion and metastasis[2][7].
Conclusion
This compound represents a targeted approach to inhibiting the tissue kallikrein pathway. While a direct quantitative comparison with other inhibitors is hampered by the lack of publicly available potency data for this compound, the information on analogous tissue kallikrein inhibitors suggests that peptide-based inhibitors can achieve high potency and specificity. The provided experimental protocols offer a framework for the evaluation of this compound and other novel kallikrein inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound and its standing relative to other inhibitors in development. The visualization of the kallikrein-kinin system underscores the critical role of these enzymes and the potential impact of their specific inhibition.
References
- 1. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo assay of specific kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 8. High molecular weight kininogen peptides inhibit the formation of kallikrein on endothelial cell surfaces and subsequent urokinase-dependent plasmin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
KKI-5 TFA: A Comparative Guide to its Specificity Against Kallikrein Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KKI-5 TFA, a synthetic peptide inhibitor of tissue kallikrein, against various kallikrein (KLK) subtypes. Due to the limited availability of specific quantitative inhibition data for this compound across a wide range of KLK subtypes in publicly accessible literature, this guide focuses on a qualitative comparison based on the known substrate specificities of different kallikreins and provides a general framework for assessing inhibitor specificity.
Introduction to this compound
This compound is a specific, synthetic peptide inhibitor of tissue kallikrein, which is also known as kallikrein-1 (KLK1). Its design is based on the amino acid sequence of kininogen, the natural substrate for tissue kallikrein. Specifically, it is a substrate analog inhibitor.[1][2] this compound has been investigated for its potential to attenuate cancer cell invasion.[2][3]
Comparison of this compound Specificity
The kallikrein family of serine proteases can be broadly categorized into those with trypsin-like specificity (cleaving after basic residues like Arginine and Lysine) and those with chymotrypsin-like specificity (cleaving after large hydrophobic residues like Tyrosine, Phenylalanine, and Tryptophan). Some KLKs exhibit dual specificity.[4][5]
Table 1: Substrate Specificity of Human Kallikrein Subtypes and Inferred this compound Inhibition
| Kallikrein Subtype | Primary Substrate Specificity | P1 Preference | Inferred this compound Inhibition |
| KLK1 (Tissue Kallikrein) | Trypsin-like | Arg | High (Primary Target) |
| KLK2 | Trypsin-like | Arg, Lys | Likely |
| KLK3 (PSA) | Chymotrypsin-like | Tyr, Phe | Unlikely |
| KLK4 | Trypsin-like | Arg | Likely |
| KLK5 | Trypsin-like | Arg | Likely |
| KLK6 | Trypsin-like | Arg | Likely |
| KLK7 | Chymotrypsin-like | Tyr | Unlikely |
| KLK8 | Trypsin-like | Arg | Likely |
| KLK9 | Chymotrypsin-like | Tyr, Phe | Unlikely |
| KLK10 | Dual | Arg, Phe, Tyr | Possible |
| KLK11 | Dual | Arg, Phe, Tyr | Possible |
| KLK12 | Trypsin-like | Arg | Likely |
| KLK13 | Trypsin-like | Arg | Likely |
| KLK14 | Dual | Arg, Tyr | Possible |
| KLK15 | Trypsin-like | Arg | Likely |
This table is based on the known substrate specificities of kallikrein subtypes and the design of this compound as a KLK1 substrate analog. Experimental verification is required to confirm the inhibitory activity against each subtype.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound against various kallikrein subtypes using a chromogenic substrate assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific kallikrein subtype.
Materials:
-
Recombinant human kallikrein enzymes (e.g., KLK1, KLK2, KLK4, KLK5, etc.)
-
This compound
-
Chromogenic kallikrein substrate (e.g., S-2302 for trypsin-like KLKs)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the recombinant kallikrein enzyme in assay buffer to a working concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the kallikrein enzyme solution. b. Add an equal volume of the this compound dilutions (or buffer for the control) to the wells. c. Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.
-
Data Acquisition: a. Immediately place the microplate in a microplate reader. b. Measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the general kallikrein activation cascade and a typical experimental workflow for assessing inhibitor specificity.
Caption: A simplified diagram of the kallikrein activation cascade.
Caption: A general workflow for determining the specificity of an inhibitor against multiple kallikrein subtypes.
Kallikrein Signaling Pathways
Kallikreins are involved in various signaling pathways, most notably through the activation of Protease-Activated Receptors (PARs). Active KLKs can cleave the N-terminal domain of PARs, unmasking a tethered ligand that self-activates the receptor and initiates downstream signaling cascades.
Caption: Simplified schematic of kallikrein-mediated PAR signaling.
Conclusion
This compound is a valuable tool for studying the role of tissue kallikrein (KLK1) in various physiological and pathological processes. Based on its design as a substrate analog, it is predicted to be most effective against KLK1 and other trypsin-like kallikreins. However, a comprehensive experimental evaluation of its inhibitory activity across the entire human kallikrein panel is necessary to definitively establish its specificity profile. The provided experimental framework can serve as a guide for researchers aiming to perform such comparative studies. Understanding the precise specificity of this compound will be crucial for its development as a targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of KKI-5 TFA: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of tissue kallikrein in cancer and other pathologies, KKI-5 TFA has emerged as a specific peptide-based inhibitor. This guide provides an objective comparison of this compound with other commercially available alternatives, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Understanding this compound and its Mechanism of Action
This compound is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1][2] Its sequence, Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is homologous to the cleavage site of kininogen by tissue kallikrein, allowing it to competitively inhibit the enzyme's activity.[3] By blocking tissue kallikrein, this compound can attenuate processes promoted by this enzyme, such as breast cancer cell invasion.[1][2]
Tissue kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving kininogen to release bioactive kinins. In the context of cancer, tissue kallikrein has been shown to promote cell migration and invasion through a signaling pathway involving the activation of Protease-Activated Receptor-1 (PAR-1), which in turn can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).
Comparative Analysis of Tissue Kallikrein Inhibitors
A direct quantitative comparison of the inhibitory potency of this compound with other inhibitors is challenging due to variations in experimental conditions across different studies. However, based on available data, a comparative overview is presented below.
| Inhibitor | Target(s) | Type | Potency (IC50/Ki) | Notes |
| This compound | Tissue Kallikrein | Peptide | Not explicitly reported in publicly available literature | A specific inhibitor of tissue kallikrein. |
| Aprotinin | Serine proteases (including tissue and plasma kallikrein, trypsin, plasmin) | Polypeptide (natural) | Ki ≈ 0.06 pM for Kallikrein | Broad-spectrum serine protease inhibitor. |
| Icatibant | Bradykinin B2 Receptor | Peptide | IC50 ≈ 1.07 nM | An antagonist of the bradykinin B2 receptor, acting downstream of kallikrein. |
| Lanadelumab | Plasma Kallikrein | Monoclonal Antibody | IC50 ≈ 0.044 µM for HKa generation inhibition | A specific inhibitor of plasma kallikrein, primarily used for hereditary angioedema. |
| Berotralstat | Plasma Kallikrein | Small Molecule | Ki ≈ 0.44 nM | An orally available inhibitor of plasma kallikrein for hereditary angioedema. |
Note: The potency values listed above are sourced from various studies and may not be directly comparable due to different assay conditions.
Experimental Protocols for Validating Inhibitory Effects
To validate the inhibitory effect of this compound and compare it with other inhibitors, the following experimental protocols are recommended.
In Vitro Kallikrein Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of tissue kallikrein.
Materials:
-
Human recombinant tissue kallikrein
-
Fluorogenic kallikrein substrate (e.g., Ac-Pro-Phe-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human recombinant tissue kallikrein to each well.
-
Add the different concentrations of the inhibitors to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time in a kinetic mode.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Invasion Assay (Matrigel)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line known to express tissue kallikrein (e.g., DU145 prostate cancer cells)
-
Matrigel-coated transwell inserts (8 µm pore size)
-
Cell culture medium (with and without serum)
-
This compound and other inhibitors
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Matrigel-coated transwell inserts in a serum-free medium containing different concentrations of this compound or other inhibitors.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Compare the number of invading cells in the treated groups to the untreated control group to determine the inhibitory effect.
Western Blot for Phosphorylated ERK (p-ERK)
This assay determines the effect of the inhibitor on the downstream signaling pathway activated by tissue kallikrein.
Materials:
-
Cancer cell line
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with tissue kallikrein in the presence or absence of different concentrations of this compound or other inhibitors for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK in each sample.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Tissue Kallikrein Inhibition: KKI-5 TFA vs. Aprotinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of tissue kallikrein (TK), KKI-5 Trifluoroacetate (TFA) and Aprotinin. Tissue kallikrein is a serine protease that plays a significant role in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer. The specific and potent inhibition of tissue kallikrein is a key area of research for the development of novel therapeutics. This document aims to provide an objective comparison of KKI-5 TFA and Aprotinin, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Overview of this compound and Aprotinin
This compound is a synthetic peptide-based inhibitor designed to be a specific inhibitor of tissue kallikrein. Its sequence, Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is derived from the cleavage site of bovine kininogen-1, the natural substrate for tissue kallikrein. By mimicking the substrate, KKI-5 is believed to act as a competitive inhibitor.
Aprotinin is a natural polypeptide and a broad-spectrum serine protease inhibitor, isolated from bovine lung. It is a well-characterized inhibitor of several proteases, including trypsin, chymotrypsin, plasmin, and both plasma and tissue kallikrein. Its mechanism of action is also competitive, involving the formation of a stable, reversible complex with the active site of the protease.
Quantitative Comparison of Inhibitory Potency
It is important to note that the inhibitory constants for Aprotinin against human tissue kallikrein have been reported with some variability, potentially due to different experimental conditions. One study described the inhibition as parabolic competitive, suggesting the binding of two inhibitor molecules to one enzyme molecule.
| Inhibitor | Target | Reported Ki (Inhibition Constant) | Source |
| Aprotinin | Human Tissue Kallikrein | Ki = 16.20 nM, Kii = 1.10 nM | [1] |
| Tissue Kallikrein | Ki = 1 nM | [2] | |
| KKI-7 / KKI-8 (analogs of KKI-5) | Human Urinary Kallikrein | Ki = 4 µM | [3] |
Note: Data for this compound is not available. KKI-7 and KKI-8 are structurally related synthetic peptides and their potency against a form of tissue kallikrein is provided for reference.
Selectivity Profile
A key differentiator between this compound and Aprotinin is their selectivity.
-
This compound is designed as a specific inhibitor of tissue kallikrein. While comprehensive selectivity profiling data against a broad panel of proteases is not widely published, its design principle as a substrate analog suggests a higher degree of specificity compared to Aprotinin.
-
Aprotinin is a broad-spectrum serine protease inhibitor. It is known to inhibit a range of proteases, which can be advantageous in certain therapeutic contexts but may lead to off-target effects in research applications where specific inhibition of tissue kallikrein is desired.
Experimental Protocols
In Vitro Tissue Kallikrein Inhibition Assay (Chromogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound and Aprotinin against tissue kallikrein.
Materials:
-
Human recombinant tissue kallikrein
-
Chromogenic substrate for tissue kallikrein (e.g., H-D-Val-Leu-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Inhibitors: this compound and Aprotinin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human tissue kallikrein in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound and Aprotinin in assay buffer to generate a range of concentrations for testing.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or vehicle for control)
-
Tissue kallikrein solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.
-
If the Michaelis constant (Km) of the substrate is known, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.
-
Signaling Pathways of Tissue Kallikrein
Tissue kallikrein exerts its biological effects through two primary signaling pathways:
-
Kinin-Dependent Pathway: This is the classical pathway where tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to release kinins, such as kallidin (Lys-bradykinin). Kinins then bind to and activate bradykinin B2 receptors, leading to various physiological responses.
-
Kinin-Independent Pathway: More recent studies have revealed that tissue kallikrein can also signal independently of kinin generation. It can directly cleave and activate Protease-Activated Receptors (PARs), such as PAR1 and PAR4.[4][5] This activation can trigger downstream signaling cascades, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
Conclusion
Both this compound and Aprotinin are effective inhibitors of tissue kallikrein, operating through a competitive mechanism. The primary distinction lies in their selectivity profile.
-
This compound , as a synthetic peptide mimic of the natural substrate, is expected to offer high specificity for tissue kallikrein. This makes it a valuable tool for studies where the precise role of tissue kallikrein needs to be elucidated without confounding effects from the inhibition of other proteases. However, there is a lack of publicly available, peer-reviewed data on its inhibitory potency (Ki or IC50).
-
Aprotinin is a potent but non-selective inhibitor of serine proteases. Its broad activity has been utilized in clinical settings, but for basic research, its lack of specificity can be a significant drawback. The available data indicates a high affinity for tissue kallikrein.
The choice between this compound and Aprotinin will ultimately depend on the specific requirements of the research. For studies demanding high specificity for tissue kallikrein, this compound is the more logical choice, although preliminary characterization of its potency and selectivity in the experimental system of interest would be prudent. For applications where broad serine protease inhibition is acceptable or even desired, Aprotinin remains a well-characterized and potent option.
References
- 1. researchgate.net [researchgate.net]
- 2. Aprotinin [sigmaaldrich.com]
- 3. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells | PLOS One [journals.plos.org]
- 5. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Signaling Pathway of Tissue Kallikrein in Promoting Keratinocyte Migration: Activation of Proteinase-Activated Receptor 1 and Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
KKI-5 TFA: A Comparative Guide to Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KKI-5 TFA, a known inhibitor of tissue kallikrein. While this compound is recognized for its specificity, this document aims to objectively present the available data on its cross-reactivity with other proteases, alongside detailed experimental protocols for independent verification and further study.
Data Presentation: Cross-Reactivity Profile of this compound
Extensive literature searches indicate that this compound is a potent and specific inhibitor of tissue kallikrein.[1][2] It is a synthetic peptide analog corresponding to a segment of bovine kininogen-1, which is the natural substrate for kallikrein.[1] This targeted design contributes to its high affinity for tissue kallikrein.
While the primary literature consistently refers to this compound as a "specific" inhibitor of tissue kallikrein, a comprehensive, publicly available dataset of its inhibitory activity (IC50 or Kᵢ values) against a broad panel of other proteases, such as trypsin, chymotrypsin, elastase, plasmin, and thrombin, is not readily found in the reviewed scientific literature. The seminal work by Deshpande et al. (1992) focused on mapping the binding site of tissue kallikrein and optimizing inhibitor design for this specific target.
Therefore, the following table summarizes the known inhibitory activity of this compound based on available qualitative and semi-quantitative information. Researchers are encouraged to perform their own comprehensive selectivity profiling using the protocols outlined in this guide.
| Protease Target | This compound Inhibitory Activity | Reference |
| Tissue Kallikrein | Potent and Specific Inhibitor | [1][2] |
| Trypsin | Data not publicly available | - |
| Chymotrypsin | Data not publicly available | - |
| Elastase | Data not publicly available | - |
| Plasmin | Data not publicly available | - |
| Thrombin | Data not publicly available | - |
Experimental Protocols
To facilitate the independent assessment of this compound cross-reactivity, the following detailed experimental protocols for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of proteases are provided.
General Protocol for Protease Inhibition Assay using a Chromogenic Substrate
This protocol is a widely used method for determining the potency of a protease inhibitor.
1. Materials and Reagents:
-
Proteases: Purified human tissue kallikrein, trypsin, chymotrypsin, elastase, plasmin, thrombin.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
Chromogenic Substrates: Specific p-nitroanilide (pNA) substrates for each protease (e.g., S-2266 for tissue kallikrein, S-2222 for trypsin, S-2586 for chymotrypsin, S-2484 for elastase, S-2251 for plasmin, S-2238 for thrombin).
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity, often containing salts like NaCl and CaCl₂.
-
96-well Microplate: Clear, flat-bottom plates are recommended for colorimetric assays.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
2. Experimental Procedure:
-
Prepare Reagent Solutions:
-
Dilute the protease stock solution to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. This will create a range of inhibitor concentrations to test.
-
Prepare the chromogenic substrate solution in the assay buffer at a concentration typically at or below its Michaelis constant (Km) for the respective enzyme.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following in the specified order:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or solvent control (for no inhibitor wells).
-
Protease solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay). The rate of p-nitroanilide release from the substrate is directly proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Tissue Kallikrein Signaling Pathway.
Caption: IC50 Determination Workflow.
Caption: Principle of Protease Inhibition Assay.
References
Comparative Efficacy of KKI-5 TFA in Preclinical In Vivo Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of KKI-5 TFA, a specific tissue kallikrein inhibitor, against other therapeutic alternatives in the context of cancer treatment. Due to the limited availability of direct in vivo studies on this compound, this guide draws upon data from related tissue kallikrein inhibitors and downstream pathway modulators to provide a comprehensive and objective comparison.
Executive Summary
This compound has been identified as a specific inhibitor of tissue kallikrein, a serine protease implicated in cancer cell invasion and metastasis.[1][2] While direct in vivo efficacy data for this compound in cancer models is not yet publicly available, studies on analogous synthetic tissue kallikrein inhibitors and downstream modulators of the kallikrein-kinin system provide compelling evidence for the therapeutic potential of this pathway. This guide summarizes the available preclinical data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to aid in the evaluation of this compound for further drug development.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the in vivo or ex vivo efficacy of various inhibitors targeting the tissue kallikrein-kinin system in cancer models. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary.
| Compound | Target | Cancer Model | Key Findings | Citation |
| FE999024 | Tissue Kallikrein | Ex vivo rat lung model with human breast cancer cells (MDA-MB-231) | Attenuated breast cancer cell invasion into the lung interstitium by up to 34%. | [3] |
| Aprotinin | Serine Protease Inhibitor (including Tissue Kallikrein) | In vivo tumor models | Inhibits tumor growth, invasiveness, and metastasis. | [4] |
| Bradykinin B1 Receptor Antagonist (Des-[Arg⁹]-Leu⁸-BK) | Bradykinin B1 Receptor | In vivo mouse model with human breast cancer cells (MDA-MB-231) | Inhibited tumor growth when used in vivo. | [2] |
| Bradykinin B2 Receptor Antagonist (HOE-140) | Bradykinin B2 Receptor | In vivo mouse model with human breast cancer cells (MDA-MB-231) | Inhibited tumor growth when used in vivo. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo efficacy of tissue kallikrein inhibitors, based on published studies.
Ex Vivo Lung Invasion Assay (adapted from studies on FE999024)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
The lungs are explanted and artificially ventilated.
-
Human breast cancer cells (e.g., MDA-MB-231) are infused into the pulmonary circulation.
-
The tissue kallikrein inhibitor (e.g., FE999024) is administered at varying concentrations.
-
After a specified incubation period (e.g., up to 6 hours), bronchoalveolar lavage is performed to recover cancer cells from the airspace.
-
Lung tissue is fixed and processed for immunohistochemistry to quantify invading cells in the interstitium using a human-specific cytokeratin antibody.
-
-
Endpoint: Quantification of cancer cell invasion into the lung airspace and interstitium.[3]
In Vivo Tumor Xenograft Model (adapted from studies on bradykinin receptor antagonists)
-
Animal Model: Immunocompromised mice (e.g., BALB/c NOD/SCID).
-
Procedure:
-
Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously inoculated into the mice.
-
Once tumors are established, animals are randomized into treatment and control groups.
-
The inhibitor (e.g., bradykinin receptor antagonist) or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined dosing schedule.
-
Tumor volume is measured regularly with calipers.
-
-
Endpoint: Inhibition of tumor growth over time.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Tissue Kallikrein Signaling in Cancer.
Caption: In Vivo Xenograft Experimental Workflow.
Discussion and Future Directions
The available evidence strongly suggests that inhibiting the tissue kallikrein-kinin system is a promising strategy for cancer therapy, particularly in preventing invasion and metastasis. The data from studies on FE999024 and bradykinin receptor antagonists provide a solid rationale for the continued investigation of this compound.
Future in vivo studies on this compound should aim to:
-
Establish a dose-response relationship in a relevant cancer model (e.g., breast cancer xenograft).
-
Directly compare the efficacy of this compound with standard-of-care chemotherapeutics or other targeted therapies.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing schedules.
-
Evaluate the potential for combination therapies to enhance anti-tumor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinin Receptors B1 and B2 Mediate Breast Cancer Cell Migration and Invasion by Activating the FAK-Src Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking KKI-5 TFA: A Comparative Guide to Novel Peptide Inhibitors of Tissue Kallikrein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KKI-5 TFA, a specific peptide inhibitor of tissue kallikrein, against a selection of novel peptide inhibitors. The objective is to offer a clear, data-driven analysis of their relative potencies and to provide detailed experimental methodologies for researchers seeking to evaluate or develop tissue kallikrein inhibitors.
Introduction to Tissue Kallikrein and Its Inhibition
Tissue kallikrein (TK) is a serine protease that plays a pivotal role in the Kallikrein-Kinin System (KKS). By cleaving low-molecular-weight kininogen (LMWK), tissue kallikrein releases the potent vasodilator and pro-inflammatory peptide, bradykinin. The KKS is implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and pain. In the context of cancer, the KKS has been shown to be involved in promoting angiogenesis, cell proliferation, and invasion.[1][2]
This compound (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2) is a synthetic peptide designed as a specific inhibitor of tissue kallikrein and has been demonstrated to attenuate breast cancer cell invasion.[1][2][3][4][5] The trifluoroacetate (TFA) is a counterion resulting from the peptide synthesis and purification process. Given its therapeutic potential, a thorough understanding of this compound's inhibitory activity in comparison to other novel peptide inhibitors is crucial for advancing research and development in this area.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of this compound and other novel peptide inhibitors against tissue kallikrein is a key metric for their comparative evaluation. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.
| Inhibitor | Sequence/Description | Target Kallikrein | Ki (µM) |
| This compound | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 | Tissue Kallikrein | Data not available in searched literature |
| KKI-7 | Kininogen sequence analog with a cyclohexylacetyl group at P3 | Human Urinary Kallikrein | 4 |
| KKI-8 | Kininogen sequence analog with an adamantaneacetyl group at P3 | Human Urinary Kallikrein | 4 |
| Abz-Phe-Arg-Arg-Pro-Arg-EDDnp | o-aminobenzoyl-Phe-Arg-Arg-Pro-Arg-N-(2,4-dinitrophenyl)-ethylenediamine | Human Tissue Kallikrein | 0.08[6] |
Note: While this compound is cited as a specific inhibitor, a quantitative Ki or IC50 value was not found in the publicly available literature reviewed for this guide.
The Kallikrein-Kinin Signaling Pathway
The diagram below illustrates the central role of tissue kallikrein in the Kallikrein-Kinin System and its downstream effects, which are the targets of inhibitors like this compound.
Experimental Protocols
Accurate determination of inhibitor potency is essential for comparative analysis. The following is a generalized protocol for a fluorometric assay to determine the Ki or IC50 of peptide inhibitors against tissue kallikrein.
Materials and Reagents
-
Purified human tissue kallikrein
-
Fluorogenic peptide substrate for tissue kallikrein (e.g., a peptide with a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC))
-
Peptide inhibitors (this compound and novel peptides)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow for IC50/Ki Determination
The following diagram outlines the typical workflow for determining the inhibitory constants of peptide inhibitors.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of human tissue kallikrein in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme and the sensitivity of the substrate.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km).
-
Prepare stock solutions of this compound and other peptide inhibitors in a suitable solvent (e.g., water or DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed volume of the tissue kallikrein solution to each well.
-
Add varying concentrations of the peptide inhibitors to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the microplate in a fluorometric reader and measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorophore used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If the inhibition mechanism is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Conclusion
This guide provides a framework for the comparative analysis of this compound and other novel peptide inhibitors of tissue kallikrein. While a specific inhibitory constant for this compound was not available in the reviewed literature, the provided data on other peptide inhibitors and the detailed experimental protocol offer a valuable resource for researchers in the field. The fluorometric assay protocol described herein can be adapted to directly compare the potency of this compound against other inhibitors, thereby facilitating the identification and development of more effective therapeutic agents targeting the Kallikrein-Kinin System. Further research is warranted to elucidate the precise inhibitory activity of this compound and to expand the library of potent and specific tissue kallikrein inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. Design of kallidin-releasing tissue kallikrein inhibitors based on the specificities of the enzyme's binding subsites - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for KKI-5 TFA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Efficacy of Tissue Kallikrein Inhibitors
The following table summarizes the inhibitory effects of a synthetic tissue kallikrein inhibitor on cancer cell invasion. This data is derived from studies on FE999024, a compound analogous to KKI-5 TFA in its targeted inhibition of tissue kallikrein.
| Inhibitor | Cell Line | Assay Type | Concentration | % Inhibition of Invasion | Reference |
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 0.05 µmol/L | Dose-dependent | [3][4] |
| 0.5 µmol/L | Dose-dependent | [3][4] | |||
| 5 µmol/L | 39% | [3][4] | |||
| FE999024 | MDA-MB-231 (Human Breast Cancer) | Ex vivo Rat Lung Invasion | 5 µmol/L | 33-34% | [3][4] |
| Aprotinin | DU145 (Human Prostate Cancer) | Matrigel Invasion Assay | Not Specified | Blocks TK-induced invasion | |
| MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 1, 1.3, 1.7 TIU/mL | Significant inhibition |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures discussed, the following diagrams are provided.
Experimental Protocols
Key Experiment: In Vitro Transwell Invasion Assay
This protocol is a standard method for assessing the invasive potential of cancer cells and the efficacy of inhibitory compounds like this compound.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound, Aprotinin, and control substances
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free cell culture medium. Add the diluted Matrigel solution to the upper chamber of the transwell inserts and incubate for 2-4 hours at 37°C to allow for gelling.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the experiment, serum-starve the cells by replacing the growth medium with serum-free medium. On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in serum-free medium at the desired concentration.
-
Experimental Setup:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the prepared cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add this compound, control inhibitors (e.g., aprotinin), or vehicle controls to the upper chamber with the cells at the desired final concentrations.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's invasive capacity (typically 24-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells by placing the insert in a staining solution for 15-20 minutes.
-
Quantification: Gently wash the inserts to remove excess stain. Once dry, count the number of stained, invaded cells in several representative fields of view under a microscope. The results are often expressed as the percentage of invasion relative to the untreated control.
Control Experiments for this compound Studies
To ensure the validity and specificity of results obtained with this compound, the following control experiments are essential:
-
Negative Controls:
-
Vehicle Control: Cells are treated with the same solvent used to dissolve this compound (e.g., sterile water or PBS). This control accounts for any effects of the solvent on cell invasion.
-
No Chemoattractant Control: Transwell assays are set up without a chemoattractant in the lower chamber. This establishes the baseline level of random cell migration.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence is used. This control demonstrates that the inhibitory effect is specific to the KKI-5 sequence and not a general effect of a peptide of similar size and charge.
-
-
Positive Controls:
-
Untreated Control: Cells are subjected to the invasion assay with the chemoattractant but without any inhibitor. This group represents the maximum invasive potential under the experimental conditions.
-
Alternative Inhibitor Control: A known, well-characterized inhibitor of tissue kallikrein or a broader-spectrum serine protease inhibitor like aprotinin is used. This provides a benchmark for the inhibitory effect and helps to validate the assay.
-
By incorporating these controls, researchers can confidently attribute the observed reduction in cell invasion to the specific inhibitory action of this compound on tissue kallikrein activity.
References
- 1. Highly potent and selective heptapeptide antagonists of the neurokinin NK-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
KKI-5 TFA: A Comparative Analysis of Cellular Uptake and Bioavailability in the Landscape of Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KKI-5 TFA, a specific inhibitor of tissue kallikrein, focusing on its cellular uptake and bioavailability. As a peptide-based therapeutic candidate, its efficacy is intrinsically linked to its ability to reach its target in vivo. This document summarizes the available data for this compound, places it in the context of other kallikrein inhibitors, and outlines standard experimental protocols for evaluating these critical pharmacological parameters.
Overview of this compound
Comparative Landscape of Kallikrein Inhibitors
The development of kallikrein inhibitors is an active area of research, with several compounds progressing through preclinical and clinical stages for various indications, including hereditary angioedema (HAE), diabetic macular edema, and thromboprophylaxis.[5][6][7][8] Unlike this compound, for which bioavailability data is scarce, several other kallikrein inhibitors have reported data on their administration routes and clinical development phases, offering a basis for indirect comparison.
Table 1: Comparison of this compound with other Kallikrein Inhibitors
| Compound | Target | Type | Route of Administration | Development Stage | Bioavailability Data |
| This compound | Tissue Kallikrein | Peptide | Not Reported | Preclinical | Not Available |
| Lanadelumab | Plasma Kallikrein | Monoclonal Antibody | Subcutaneous | Approved (HAE) | N/A (Parenteral) |
| Berotralstat | Plasma Kallikrein | Small Molecule | Oral | Approved (HAE) | Orally Bioavailable |
| Sebetralstat (KVD900) | Plasma Kallikrein | Small Molecule | Oral | Phase II/III (HAE) | Rapid Absorption |
| ATN-249 | Plasma Kallikrein | Small Molecule | Oral | Phase I (HAE) | Orally Bioavailable |
| IONIS-PKKRx | Prekallikrein mRNA | Antisense Oligonucleotide | Subcutaneous | Phase II (HAE) | N/A (Parenteral) |
| THR-149 | Plasma Kallikrein | Peptide | Intravitreal | Phase II (DME) | N/A (Local) |
| RZ402 | Plasma Kallikrein | Small Molecule | Oral | Phase II (DME) | Orally Bioavailable |
Experimental Protocols for Assessing Cellular Uptake and Bioavailability
For peptide-based drugs like this compound, assessing cellular uptake and bioavailability is crucial. The following are standard methodologies employed in drug development.
In Vitro Cellular Permeability Assays
These assays predict the intestinal absorption of a compound.
-
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Assay Procedure: The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
-
Interpretation: A high Papp value suggests good potential for oral absorption. The efflux ratio (Papp BA / Papp AB) indicates the involvement of active efflux transporters.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This cell-free assay measures the permeability of a compound across an artificial lipid membrane.
-
Procedure: A donor plate containing the test compound is placed on top of an acceptor plate, separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Analysis: After an incubation period, the concentration of the compound in both donor and acceptor wells is measured to determine the permeability rate.
-
Advantage: High-throughput and cost-effective for screening large numbers of compounds for passive diffusion.
-
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living organism.
-
Animal Models: Typically conducted in rodents (e.g., rats, mice).
-
Administration: The compound is administered through different routes, most commonly intravenous (IV) for determining absolute bioavailability and oral (PO) for assessing oral bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points after administration.
-
Analysis: The concentration of the drug in plasma is measured using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Absolute Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizing Key Pathways and Processes
The Kallikrein-Kinin System and the Role of this compound
The following diagram illustrates the simplified signaling pathway of the Kallikrein-Kinin System and the point of intervention for this compound.
Caption: Simplified Kallikrein-Kinin System and this compound's point of inhibition.
Experimental Workflow for Assessing Oral Bioavailability
The following diagram outlines a typical workflow for determining the oral bioavailability of a peptide-based drug candidate like this compound.
Caption: Standard workflow for determining the oral bioavailability of a peptide drug.
Conclusion
This compound is a promising specific inhibitor of tissue kallikrein with potential applications in oncology. However, a critical gap in its developmental profile is the lack of publicly available data on its cellular uptake and bioavailability. While its physicochemical properties are being optimized, as suggested by the use of a TFA salt, further studies are necessary to quantify its ability to reach its target in a systemic setting. For drug development professionals, the comparison with other kallikrein inhibitors highlights the importance of establishing a clear pharmacokinetic profile. The experimental protocols outlined in this guide provide a roadmap for the necessary future investigations that will be crucial in determining the therapeutic potential of this compound.
References
- 1. alfagen.com.tr [alfagen.com.tr]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Buy Kki-5 (tfa) [smolecule.com]
- 5. Kallikrein inhibitors for angioedema: the progress of preclinical and early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthetic vs. Endogenous Inhibition of Tissue Kallikrein: A Head-to-Head Comparison of KKI-5 TFA and Kallistatin
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a detailed, data-driven comparison of the synthetic peptide inhibitor KKI-5 TFA and the endogenous inhibitor kallistatin, both of which target tissue kallikrein, a key enzyme in the kallikrein-kinin system.
Tissue kallikrein (TK) plays a crucial role in regulating blood pressure and inflammation through the cleavage of low-molecular-weight kininogen to produce vasoactive kinins.[1][2] Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. This guide delves into the characteristics, performance, and underlying mechanisms of a synthetic and an endogenous inhibitor of this critical enzyme.
Quantitative Performance Analysis
The inhibitory potential of this compound and kallistatin against tissue kallikrein has been evaluated using various biochemical assays. The following table summarizes the key quantitative data for a direct comparison of their performance.
| Inhibitor | Type | Target | Inhibition Metric | Value | Source(s) |
| This compound | Synthetic Peptide (Ac-PFRSVQ-NH2) | Tissue Kallikrein | - | - | [3] |
| Related Analog (KKI-7) | Synthetic Peptide | Human Urinary Kallikrein | Ki | 4 µM | [4] |
| Related Analog (TKI) | Synthetic Peptide | Human Tissue Kallikrein | Ki | 0.7 µM | [5] |
| Kallistatin | Endogenous Serpin | Tissue Kallikrein | Second-order rate constant (ka) | 2.6 x 104 M-1s-1 | [6] |
Note: While a specific Ki or IC50 for this compound was not available in the reviewed literature, data for structurally similar synthetic peptide analogs are provided for a comparative assessment.
Mechanism of Action and Signaling Pathways
Both this compound and kallistatin inhibit tissue kallikrein, thereby modulating the kallikrein-kinin system. However, their origins and potential breadth of physiological roles differ significantly.
This compound , a synthetic peptide, is designed as a specific inhibitor of tissue kallikrein.[3] Its sequence is derived from bovine kininogen-1, mimicking the substrate to block the enzyme's active site.[3] Its primary mode of action is the direct competitive inhibition of tissue kallikrein, preventing the generation of kinins and consequently mitigating downstream inflammatory and vasodilatory responses.[5]
Kallistatin , an endogenous serine proteinase inhibitor (serpin), also known as Kallikrein-binding protein (KBP), forms a stable, covalent complex with tissue kallikrein, leading to its inactivation.[6][7][8] Beyond its role as a tissue kallikrein inhibitor, kallistatin exhibits pleiotropic effects, including anti-angiogenic, anti-inflammatory, and antioxidant activities, suggesting a broader regulatory function in various physiological and pathological processes.[7][9]
Below is a diagram illustrating the central role of tissue kallikrein in the kallikrein-kinin system and the points of intervention for both this compound and kallistatin.
Experimental Protocols
The determination of inhibitory activity for compounds like this compound and kallistatin typically involves enzymatic assays that measure the residual activity of tissue kallikrein in the presence of the inhibitor.
General Protocol for Tissue Kallikrein Inhibition Assay:
-
Reagents and Materials:
-
Purified human tissue kallikrein
-
Fluorogenic or chromogenic substrate for tissue kallikrein (e.g., Pro-Phe-Arg-AMC)
-
Inhibitor (this compound or kallistatin) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of tissue kallikrein to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
For determining the inhibition constant (Ki), experiments are typically performed at different substrate concentrations, and the data are analyzed using models such as the Michaelis-Menten equation with competitive or non-competitive inhibition terms.
-
The following workflow diagram illustrates the key steps in a typical in vitro inhibition assay.
Conclusion
Both the synthetic peptide this compound and the endogenous serpin kallistatin are effective inhibitors of tissue kallikrein. This compound, as a synthetic molecule, offers the potential for precise pharmacological control and modification to enhance specificity and potency. In contrast, kallistatin's multifaceted biological activities suggest a more complex regulatory role in vivo, extending beyond simple enzyme inhibition. The choice between targeting a pathway with a highly specific synthetic inhibitor versus modulating a broader endogenous system represents a fundamental strategic decision in drug development. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for their specific research applications.
References
- 1. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikrein - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallistatin: a novel human tissue kallikrein inhibitor. Purification, characterization, and reactive center sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kallistatin (Serpin A4, Kallikrein inhibitor, Peptidase inhibitor 4, PI-4, SERPINA4, KST, PI4, Serpin Peptidase Inhibitor, Clade A (Alpha-1 Antiproteinase, Antitrypsin), Member 4) | BioVendor R&D [biovendor.com]
- 8. In vivo catabolism of human kallikrein-binding protein and its complex with tissue kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of KKI-5 TFA
This document provides comprehensive guidance on the proper disposal procedures for KKI-5 TFA, a synthetic peptide-based compound. The information is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in laboratory settings.
This compound (trifluoroacetate) is a specific inhibitor of tissue kallikrein.[1] The trifluoroacetate component results from the use of trifluoroacetic acid (TFA) during peptide synthesis and purification.[1] Due to the properties of its constituents, this compound requires careful handling and disposal. The KKI-5 peptide is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The trifluoroacetic acid component is a strong, corrosive acid.[3][4][5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its components is presented below.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₃₇H₅₆F₃N₁₁O₁₁ | [1][6] |
| Molecular Weight | 887.9 g/mol | [1][6] |
| Purity | >97% | [6] |
| Solubility in Water | 9.09 mg/mL | [1] |
| Trifluoroacetic Acid (TFA) | ||
| Molecular Formula | C₂HF₃O₂ | [4] |
| Molecular Weight | 114.02 g/mol | [7] |
| Density | ~1.49 g/cm³ at 25°C | [7] |
| Boiling Point | 72.4°C | [3][7] |
| Melting Point | -15.4°C | [3][7] |
| Acidity (pKa) | 0.2 - 0.5 | [7] |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the safe handling and disposal of waste generated from research activities involving this compound.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields or a face shield.[2][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][8]
-
Body Protection: A lab coat or impervious clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any aerosols or dust.[2][9]
Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe disposal.
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated, and compatible container (e.g., glass or polyethylene).[10] The container must have a secure cap to prevent spills and leaks.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate concentration and quantity, and the associated hazards (e.g., "Toxic," "Corrosive," "Harmful to Aquatic Life").
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.[11][12]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spill (<500 mL):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent).[9]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent and then with soap and water.
-
Double bag the spill waste in clear plastic bags, label it as hazardous waste, and arrange for collection.[11]
-
-
Major Spill (>500 mL) or Exposure:
-
Evacuate the area immediately.
-
If there is a fire or significant risk, activate the nearest fire alarm.
-
Contact your institution's Environmental Health and Safety (EHS) office and emergency services (e.g., 911).[11]
-
If personnel are exposed, rinse the affected skin or eyes for at least 15 minutes and seek immediate medical attention.[11]
-
Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, cool, and well-ventilated secondary containment area.[2]
-
The storage area should be away from general laboratory traffic and incompatible materials.[10]
Final Disposal
-
Do not dispose of this compound waste down the drain.[11] It is very toxic to aquatic life.[2]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10][11]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Buy Kki-5 (tfa) [smolecule.com]
- 2. KKI 5|MSDS [dcchemicals.com]
- 3. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. mdpi.com [mdpi.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling KKI-5 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of KKI-5 TFA, a synthetic peptide-based compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE to be used.
| Exposure Route | Recommended Personal Protective Equipment | Purpose |
| Skin and Body | Impervious clothing, such as a lab coat or chemical-resistant suit.[1] | To prevent skin contact with this compound, which can cause irritation. |
| Protective gloves (e.g., nitrile or neoprene).[1] Double gloving is recommended.[2] | To protect hands from direct contact. Change gloves immediately if contaminated.[2] | |
| Eyes and Face | Safety goggles with side-shields or a face shield.[1][3] | To protect against splashes or sprays of hazardous liquids.[3] |
| Respiratory | A suitable respirator should be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1] | To prevent inhalation of the compound, which may be harmful. |
Experimental Protocols: Safe Handling and Disposal of this compound
Operational Plan: Step-by-Step Guidance
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is strongly recommended to minimize inhalation exposure.[1][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or aerosols.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory area.[1]
2. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a suitable container for disposal.[4][7]
-
Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains or waterways.[4][7]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep the compound away from incompatible materials.
5. Disposal Plan:
-
Waste Classification: this compound is considered harmful to aquatic life with long-lasting effects and should be disposed of as hazardous waste.[1][8]
-
Containment: Collect waste material in a clearly labeled, sealed container.[9]
-
Disposal Route: Dispose of the contents and container at an approved waste disposal facility.[1] Do not release into the environment.[1]
Workflow Diagrams
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Step-by-step safe handling of this compound.
Caption: this compound hazardous waste disposal steps.
Caption: Immediate actions for this compound exposure.
References
- 1. KKI 5|MSDS [dcchemicals.com]
- 2. amherst.edu [amherst.edu]
- 3. osha.gov [osha.gov]
- 4. carlroth.com [carlroth.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.washington.edu [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
